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Core Science & Biosynthesis

Foundational

chemical properties of "9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A"

The following technical guide details the chemical properties, synthesis, and analytical profiling of 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A , a critical intermediate and impurity in the macrolide antibiotic class...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and analytical profiling of 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A , a critical intermediate and impurity in the macrolide antibiotic class.

[1][2][3][4][5]

Executive Summary

9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A (CAS: 270583-32-9) is a macrocyclic lactone derivative belonging to the azalide subclass.[1][2] Chemically, it is the 4''-oxidized derivative of Azaerythromycin A (also known as N-desmethylazithromycin).[2]

This molecule serves two primary roles in pharmaceutical development:

  • Key Intermediate: It is the direct precursor in the synthesis of next-generation triamilide antibiotics, such as Tulathromycin , where the C4'' ketone facilitates the introduction of amino-alkyl side chains.[2]

  • Critical Impurity: It is monitored as a specific process-related impurity (often designated as Tulathromycin Impurity 1 ) and a degradation product in the stability profiling of Azithromycin and its derivatives.

Chemical Identity & Constitution[5]

The nomenclature "4'-Keto" in commercial catalogs typically refers to the oxidation of the secondary hydroxyl group at the C4'' position of the cladinose sugar. Standard IUPAC numbering would designate this as the 4''-oxo derivative.

PropertySpecification
Common Name 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A
Systematic Name 4''-Deoxy-4''-oxo-9-deoxo-9a-aza-9a-homoerythromycin A
Synonyms 4'-Keto Azaerythromycin A; Tulathromycin Impurity 1; 4'-Keto Azithromycin Impurity A
CAS Number 270583-32-9
Molecular Formula C₃₇H₆₈N₂O₁₂
Molecular Weight 732.95 g/mol
Chirality Multi-chiral macrocycle (derived from Erythromycin A)
Key Functional Groups Macrocyclic Lactone, Secondary Amine (Azalide ring), Ketone (Cladinose C4''), Tertiary Amine (Desosamine)

Synthesis & Formation Pathways[6][7]

The formation of this compound occurs primarily through the selective oxidation of the cladinose C4''-OH group of Azaerythromycin A. This step is essential in the semi-synthesis of Tulathromycin, where the resulting ketone undergoes Corey-Chaykovsky epoxidation followed by aminolysis.[2]

Mechanistic Pathway Diagram

The following diagram illustrates the position of the target molecule within the azalide synthetic landscape.

G cluster_0 Critical Synthesis Node Erythromycin Erythromycin A (Precursor) Oxime Erythromycin A Oxime Erythromycin->Oxime Beckmann Rearrangement Aza Azaerythromycin A (Azithromycin Impurity A) C37H70N2O12 Oxime->Aza Reduction/Ring Expansion Azithro Azithromycin (N-Methylated) Aza->Azithro Eschweiler-Clarke Methylation Target 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A (Target Molecule) C37H68N2O12 Aza->Target Selective Oxidation (e.g., DMSO/Ac2O) Azithro->Aza Degradation (N-Demethylation) Epoxide Epoxide Intermediate Target->Epoxide Corey-Chaykovsky Reaction Tulathro Tulathromycin (Triamilide Antibiotic) Epoxide->Tulathro Aminolysis (n-Propylamine)

Caption: Synthesis pathway showing the target molecule as the oxidized intermediate of Azaerythromycin A, serving as the branch point for Tulathromycin synthesis.

Physicochemical Properties[5][6][9][10]

Understanding the physicochemical behavior of the 4'-Keto derivative is vital for isolation and stability profiling.

Solubility Profile

Unlike Azithromycin, which is N-methylated, this compound possesses a secondary amine in the macrocyclic ring (position 9a).[2] This increases its polarity and potential for hydrogen bonding.

  • Soluble in: Methanol, Ethanol, Acetonitrile, Chloroform.[2]

  • Sparingly Soluble in: Water (pH dependent; solubility increases at pH < 8 due to protonation of amines).

Acid-Base Characteristics (pKa)

The molecule contains two basic centers:[2]

  • Desosamine Nitrogen (3'-N): pKa ≈ 8.5–9.0 (Standard tertiary amine).

  • Aglycone Nitrogen (9a-NH): pKa ≈ 9.5–10.0 (Secondary amine in ring). Note: The ketone at C4'' reduces the electron density of the cladinose ring but has minimal effect on the distant amine pKa values.[2]

Reactivity & Stability
  • Ketone Sensitivity: The C4'' ketone is susceptible to reduction back to the hydroxyl (Azaerythromycin) or epimerization under basic conditions.

  • Amination Risk: In the presence of primary amines, the ketone can form Schiff bases, which is the basis for its conversion to Tulathromycin but also a source of instability if not handled under inert conditions.[2]

Analytical Characterization

For researchers validating this compound, the following analytical signatures are definitive.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion:

    
    [2]
    
  • Key Fragmentation:

    • Loss of Cladinose-4''-ulose sugar (neutral loss of ~158 Da).[2]

    • Loss of Desosamine sugar (neutral loss of ~157 Da).

    • Characteristic fragment at

      
       (Aglycone + Desosamine).
      
Nuclear Magnetic Resonance (NMR)

The conversion of the C4''-OH to a ketone results in distinct spectral changes compared to Azaerythromycin.

NucleusFeatureChemical Shift (

) / Observation
¹H NMR Loss of Signal Disappearance of the C4''-H multiplet (typically ~3.0 ppm in parent).[2]
Shift Downfield shift of C5''-H due to proximity to carbonyl.
¹³C NMR New Signal Appearance of ketone carbonyl carbon at ~210–215 ppm .
Ring Carbons C9a (Aglycone) signals consistent with secondary amine (no N-Me signal).[2]
HPLC Method Parameters (Guideline)

To separate the 4'-Keto impurity from Azaerythromycin and Azithromycin:

  • Column: C18 (e.g., XBridge Shield RP18), 150 x 4.6 mm, 3.5 µm.[2]

  • Mobile Phase A: 20 mM Ammonium Phosphate buffer (pH 8.0).

  • Mobile Phase B: Acetonitrile : Methanol (75:25).

  • Gradient: High organic gradient required to elute the hydrophobic ketone.

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophores) or CAD/ELSD (preferred).

Experimental Protocol: Isolation/Synthesis (Example)

Disclaimer: This protocol is a generalized high-level summary for research purposes. All synthesis must be conducted in compliance with local safety and IP regulations.

Objective: Selective oxidation of Azaerythromycin A to 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A.

  • Protection: Acetylation of the 2'-OH (desosamine) is often required to prevent oxidation at this position.

    • Reagent: Acetic anhydride in DCM.

  • Oxidation:

    • Dissolve 2'-O-acetyl-azaerythromycin in dry DCM.[2]

    • Add DMSO and EDC[2]·HCl (Pfitzner-Moffatt) or Dess-Martin Periodinane .[2]

    • Stir at 0°C to RT until TLC indicates consumption of starting material.

    • Mechanism:[2][3] The secondary alcohol at C4'' (cladinose) is sterically accessible and oxidizes to the ketone.

  • Workup: Quench with saturated NaHCO₃, extract with DCM, and dry over Na₂SO₄.

  • Deprotection: Methanolysis (MeOH, 50°C) removes the 2'-acetyl group without affecting the new C4''-ketone.[2]

  • Purification: Silica gel chromatography (eluent: DCM/MeOH/NH₄OH) to isolate the title compound.

References

  • Toronto Research Chemicals . 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A - Product Datasheet. Retrieved from [2]

  • LGC Standards . Tulathromycin Impurity 1 Reference Material. Retrieved from [2]

  • European Pharmacopoeia (Ph.[4] Eur.) . Azithromycin Monograph - Impurity Profiling. (Standard regulatory text for azalide impurities).

  • PubChem . Azithromycin Impurity J (Related Structure). Retrieved from [2]

  • Letavic, M. A., et al. "Synthesis and activity of novel macrolides."[2] Bioorganic & Medicinal Chemistry Letters, 2002.[2] (Foundational text on 4''-oxidized azalide synthesis).

Sources

Exploratory

An In-depth Technical Guide on the Pivotal Role of 9-Deoxo-9a-aza-9a-homoerythromycin A in the Synthesis of Azithromycin

Abstract Azithromycin, a leading azalide antibiotic, represents a significant advancement in macrolide chemotherapy, offering a broader spectrum of activity and improved pharmacokinetic properties over its predecessor, e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azithromycin, a leading azalide antibiotic, represents a significant advancement in macrolide chemotherapy, offering a broader spectrum of activity and improved pharmacokinetic properties over its predecessor, erythromycin A.[1] The synthesis of this complex molecule is a multi-step process, at the heart of which lies the key intermediate, 9-Deoxo-9a-aza-9a-homoerythromycin A. This guide provides a comprehensive technical overview of the synthesis of azithromycin with a focused exploration of the formation and conversion of this critical intermediate. We will delve into the mechanistic underpinnings of the synthetic pathway, discuss various reported methodologies, and present detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing.

A Note on Nomenclature: While the prompt specifies "9-Deoxo-9a-aza-9a-homo-4'-ketoerythromycin A," the preponderant body of scientific literature points to 9-Deoxo-9a-aza-9a-homoerythromycin A as the pivotal intermediate in the industrial synthesis of azithromycin. The 4'-keto modification is not a common feature of this synthetic route. This guide will, therefore, focus on the synthesis and reactions of the latter, well-established intermediate.

The Strategic Importance of 9-Deoxo-9a-aza-9a-homoerythromycin A in Azithromycin Synthesis

The transformation of erythromycin A, a 14-membered macrolide, into azithromycin, a 15-membered azalide, is a cornerstone of modern pharmaceutical chemistry.[2] This structural modification involves the insertion of a nitrogen atom into the macrolide ring, a change that profoundly enhances the drug's acid stability and broadens its antimicrobial spectrum, particularly against Gram-negative bacteria.[3] The synthesis is a linear sequence of reactions where each step is crucial for the overall yield and purity of the final active pharmaceutical ingredient (API).

The overall synthetic pathway can be summarized as follows:

  • Oximation: Conversion of the C9 ketone of erythromycin A to an oxime.

  • Beckmann Rearrangement: Expansion of the macrolide ring to form a 6,9-imino ether.

  • Reduction/Hydrogenation: Conversion of the 6,9-imino ether to the secondary amine, 9-Deoxo-9a-aza-9a-homoerythromycin A.

  • Reductive Methylation: N-methylation of the secondary amine to yield azithromycin.[3][4][5]

Within this pathway, 9-Deoxo-9a-aza-9a-homoerythromycin A stands as the penultimate intermediate. Its successful synthesis in high yield and purity is paramount, as it directly influences the efficiency of the final methylation step and the impurity profile of the resulting azithromycin.[6][7]

Azithromycin_Synthesis_Pathway Erythromycin_A Erythromycin A Erythromycin_A_Oxime Erythromycin A Oxime Erythromycin_A->Erythromycin_A_Oxime Oximation Imino_Ether 6,9-Imino Ether Erythromycin_A_Oxime->Imino_Ether Beckmann Rearrangement Intermediate 9-Deoxo-9a-aza-9a-homoerythromycin A Imino_Ether->Intermediate Hydrogenation/ Reduction Azithromycin Azithromycin Intermediate->Azithromycin Reductive Methylation

Figure 1: Overall synthetic pathway for Azithromycin from Erythromycin A.

Synthesis of 9-Deoxo-9a-aza-9a-homoerythromycin A: A Tale of Two Methodologies

The formation of 9-Deoxo-9a-aza-9a-homoerythromycin A from the 6,9-imino ether is a critical reduction step. Two primary methodologies have been extensively reported and utilized in industrial settings: chemical reduction and catalytic hydrogenation.

Chemical Reduction using Borohydride Reagents

The use of sodium borohydride (NaBH₄) for the reduction of the 6,9-imino ether is a well-documented method.[3][8] This approach offers the advantage of mild reaction conditions and avoids the need for high-pressure hydrogenation equipment.

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbon of the imino ether. The resulting intermediate is then hydrolyzed to yield the secondary amine. A notable aspect of this method is the potential formation of a boron-containing complex, which necessitates an acidic workup to release the desired product.[3][9]

Protocol Insights: The reaction is typically carried out in a protic solvent like methanol at reduced temperatures (e.g., below 5°C) to control the reactivity of the sodium borohydride.[5] The progress of the reaction is monitored by techniques such as High-Performance Liquid Chromatography (HPLC). Upon completion, an acidic workup is performed, followed by basification to precipitate the product.

Challenges and Considerations: While effective, this method can be "extremely exacting" in terms of achieving complete reaction and product recovery.[3] The formation of the boron complex requires careful control of the hydrolysis step to ensure complete liberation of the product without causing degradation.

Catalytic Hydrogenation: A Cleaner and More Efficient Alternative

Catalytic hydrogenation has emerged as a preferred industrial method for the synthesis of 9-Deoxo-9a-aza-9a-homoerythromycin A due to its efficiency, cleaner reaction profile, and avoidance of stoichiometric inorganic reagents.[10]

Catalysts and Conditions: A variety of noble metal catalysts have been employed, with Platinum on Carbon (Pt/C) and Rhodium on Carbon (Rh/C) being the most common.[4][11] The reaction is typically carried out in a solvent system that can include water, acetic acid, and methanol.[4] Reaction parameters such as temperature, pressure, and pH are critical for achieving high conversion and purity.

Parameter Typical Range Source
Catalyst Pt/C, Rh/C, PtO₂[4][10]
Solvent Methanol, Water-Acetic Acid, Acetic Acid[4][12]
Temperature Room Temperature to 45°C[4][13]
Pressure 3 - 70 bar[4]
pH Acidic (e.g., 4 - 5.5)[4][12]
Reaction Time 2 - 24 hours[4][11][13]

Table 1: Summary of Reaction Conditions for Catalytic Hydrogenation of 6,9-Imino Ether.

Causality Behind Experimental Choices:

  • Acidic pH: The addition of an acid, such as perchloric acid or acetic acid, is crucial. It protonates the imino ether, making it more susceptible to hydrogenation. An acidic medium also helps in maintaining the catalyst's activity.[4][12]

  • Catalyst Choice: Platinum-based catalysts are highly effective for this transformation. The choice between Pt/C and PtO₂ can influence reaction times and conditions. Rh/C has also been shown to be an effective catalyst.[11]

  • Solvent System: The choice of solvent impacts the solubility of the substrate and the efficiency of the hydrogenation. A mixture of solvents can be used to optimize these factors.[4]

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation Dissolve Dissolve 6,9-Imino Ether in Solvent (e.g., Methanol) Cool Cool the Solution (e.g., 5-6°C) Dissolve->Cool Adjust_pH Adjust pH to ~5.5 with Acid (e.g., Perchloric Acid) Cool->Adjust_pH Add_Catalyst Add Pt/C Catalyst Adjust_pH->Add_Catalyst Hydrogenate Hydrogenate at Elevated Temperature (e.g., 42°C) and Pressure (e.g., 14 kg/cm²) Add_Catalyst->Hydrogenate Filter_Catalyst Filter to Remove Catalyst Hydrogenate->Filter_Catalyst Distill_Solvent Distill off Solvent Filter_Catalyst->Distill_Solvent Add_Water Add Water to Residue Distill_Solvent->Add_Water Adjust_pH_Final Adjust pH to 12-12.5 with Base (e.g., NaOH) Add_Water->Adjust_pH_Final Precipitate Precipitate Product Adjust_pH_Final->Precipitate Filter_Dry Filter and Dry the Product Precipitate->Filter_Dry

Figure 2: Experimental workflow for the catalytic hydrogenation of 6,9-Imino Ether.

The Final Frontier: Reductive Methylation to Azithromycin

With 9-Deoxo-9a-aza-9a-homoerythromycin A in hand, the final step is its conversion to azithromycin via reductive N-methylation. This reaction introduces the characteristic N-methyl group at the 9a position.

The Eschweiler-Clarke Reaction: A Classic Approach

The Eschweiler-Clarke reaction is a well-established method for the methylation of amines.[14] It utilizes a mixture of formaldehyde and formic acid to achieve methylation.[3][4]

Mechanism: The reaction begins with the formation of an iminium ion from the reaction of the secondary amine (9-Deoxo-9a-aza-9a-homoerythromycin A) and formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield the tertiary amine, azithromycin. The reaction is driven to completion by the formation of carbon dioxide as a byproduct.[14] A key advantage of this method is that it specifically produces the tertiary amine without the risk of forming a quaternary ammonium salt.[14]

Eschweiler_Clarke_Mechanism R2NH R₂NH (9-Deoxo-9a-aza-9a-homoerythromycin A) R2N_CH2OH [R₂N-CH₂OH] R2NH->R2N_CH2OH + CH2O CH₂O (Formaldehyde) Iminium [R₂N⁺=CH₂] (Iminium Ion) R2N_CH2OH->Iminium - H₂O Azithromycin R₂N-CH₃ (Azithromycin) Iminium->Azithromycin + HCOOH - H⁺ HCOOH HCOOH (Formic Acid) CO2 CO₂

Figure 3: Simplified mechanism of the Eschweiler-Clarke reaction for azithromycin synthesis.

Protocol Insights: The reaction is typically carried out in a suitable organic solvent such as chloroform or isopropyl acetate.[4][7] The reaction mixture is heated to drive the reaction to completion. Work-up involves neutralizing the excess acid and extracting the product.

Catalytic Reductive Methylation

An alternative to the Eschweiler-Clarke reaction is catalytic reductive methylation. This method involves the use of formaldehyde and hydrogen gas in the presence of a noble metal catalyst, such as Pt/C or Rh/C.[3][11]

One-Pot Synthesis: A significant process improvement involves a "one-pot" or sequential synthesis where the hydrogenation of the 6,9-imino ether is immediately followed by reductive methylation in the same reaction vessel without isolating the 9-Deoxo-9a-aza-9a-homoerythromycin A intermediate.[3][15] This approach offers considerable advantages in terms of process efficiency, reduced handling of intermediates, and potentially higher overall yields.[3]

Experimental Protocol for Sequential Hydrogenation and Reductive Methylation:

  • The 6,9-imino ether is hydrogenated as described in section 2.2.

  • After the initial hydrogenation is complete (as confirmed by a suitable analytical method), formaldehyde is added to the reaction mixture.

  • The hydrogenation is then continued, which facilitates the reductive methylation of the in situ generated 9-Deoxo-9a-aza-9a-homoerythromycin A.[3][11]

  • Work-up involves filtering the catalyst and then adjusting the pH of the filtrate to precipitate the crude azithromycin.[3]

Purification and Characterization

The final step in the synthesis is the purification of azithromycin. The crude product is often recrystallized to obtain the desired polymorphic form, typically the dihydrate, which is preferred for pharmaceutical formulations due to its stability.[13][16]

Characterization Techniques:

  • HPLC: Used to determine the purity of intermediates and the final product.

  • NMR (¹H and ¹³C): To confirm the structure of the synthesized molecules.[7]

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify functional groups.[7]

  • X-ray Diffraction (XRD): To characterize the crystalline form of the final product.[7]

Conclusion

9-Deoxo-9a-aza-9a-homoerythromycin A is undeniably a linchpin in the synthesis of azithromycin. The efficiency and purity with which this intermediate is produced have a cascading effect on the overall success of the manufacturing process. While both chemical reduction and catalytic hydrogenation methods are viable for its synthesis, the latter, particularly when integrated into a one-pot process with the final methylation step, represents a more streamlined, efficient, and industrially scalable approach. A thorough understanding of the reaction mechanisms, optimization of process parameters, and robust analytical control are essential for the successful and cost-effective production of high-purity azithromycin.

References

  • A process for preparing 9-deoxo-9a-aza-9a-homoerythromycin a. (WO2007029266A2). Google Patents.
  • Preparation of 9-deoxo-9a-aza-9a-homoerythromycin A by one-pot synthesis. (n.d.). Request PDF. Retrieved from [Link]

  • Preparation of azithromycin. (EP 0879823 A1). European Patent Office.
  • Process for the preparation of azithromycin. (US6013778A). Google Patents.
  • One-pot preparation of azithromycin. (n.d.). Hovione. Retrieved from [Link]

  • Preparation method for azithromycin intermediate 9a-deoxo-9a-aza-9a-homoerythromycin A. (CN103159811A). Google Patents.
  • A process for preparing 9-deoxo-9a-aza-9a-homoerythromycin a. (WO2007029266A2). Google Patents.
  • Preparation method of azithromycin intermediate. (CN102127064B). Google Patents.
  • Saeed Arayne, M., Sultana, N., Shamim, S., & Naz, A. (2014). Synthesis Characterization and Antimicrobial Activities of Azithromycin Metal Complexes.
  • The Review on Azithromycin. (2022). Semantic Scholar. Retrieved from [Link]

  • Eschweiler–Clarke reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Kragol, G., et al. (2022). Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2′-Dehydroxy-5″-Epi-Azithromycin. Molecules, 27(3), 993.
  • A process of recovery of pt/c catalyst in the preparation of azithromycin dihydrate. (WO2007017898A2). Google Patents.
  • a process for preparation of crystalline form of azaithromycin. (n.d.). Indian Patents. Retrieved from [Link]

  • Process for preparing high purity azithromycin. (US20050222052A1). Google Patents.
  • Process for preparing high purity azithromycin. (WO2003102009A1). Google Patents.
  • Gil Pallares, I. (2021). Design of a batch plant for azithromycin manufacture. Treball Final de Màster.
  • Preparation of crystalline azithromycin dihydrate. (EP 1234833 A2). European Patent Office.
  • Synthesis of 9-deoxo-9a-aza-9a-homoerythromycin A 11,12-Hydrogen Borate and Azithromycin 11,12-Hydrogen Borate. A New Procedure to Obtain Azithromycin Dihydrate. (1999). The Journal of Organic Chemistry, 64(8), 2657–2666.
  • Method for synthesizing azithromycin. (CN105481913A). Google Patents.
  • Djokic, S., et al. (1988). Synthesis, in vitro and in vivo activity of novel 9-deoxo-9a-AZA-9a-homoerythromycin A derivatives; a new class of macrolide antibiotics, the azalides. Journal of Antibiotics, 41(5), 785-792.
  • Synthesis of 9-deoxo-9a-aza-9a-homoerythromycin A 11,12-Hydrogen Borate and Azithromycin 11,12-Hydrogen Borate. A New Procedure to Obtain Azithromycin Dihydrate. (n.d.). ACS Publications. Retrieved from [Link]

  • Wilkening, R., et al. (1993). The synthesis of novel 8a-aza-8a-homoerythromycin derivatives via the beckmann rearrangement of (9z)-erythromycin a oxime. Bioorganic & Medicinal Chemistry Letters, 3(6), 1227-1230.
  • Catalytic Activation of Hydrogen Peroxide Using Highly Porous Hydrothermally Modified Manganese Catalysts for Removal of Azithromycin Antibiotic from Aqueous Solution. (2022). MDPI. Retrieved from [Link]

  • H-K, S., et al. (2007).
  • Wang, Y., et al. (2020). Small Molecule Inhibitor C188-9 Synergistically Enhances the Demethylated Activity of Low-Dose 5-Aza-2′-Deoxycytidine Against Pancreatic Cancer. Frontiers in Oncology, 10, 689.

Sources

Foundational

spectroscopic data for "9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A"

This guide provides an in-depth spectroscopic and technical analysis of 9-Deoxo-9a-aza-9a-homo-4''-deoxy-4''-oxoerythromycin A (commonly referred to as 4''-Keto Azithromycin or loosely as 4'-Keto Azithromycin in some com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic and technical analysis of 9-Deoxo-9a-aza-9a-homo-4''-deoxy-4''-oxoerythromycin A (commonly referred to as 4''-Keto Azithromycin or loosely as 4'-Keto Azithromycin in some commercial catalogs).

Executive Summary & Nomenclature Clarification

Target Molecule: 9-Deoxo-9a-aza-9a-homo-4''-deoxy-4''-oxoerythromycin A Common Name: 4''-Keto Azithromycin CAS Registry Number: 92395-24-9 (Standard for the 4''-oxo intermediate) Molecular Formula: C38H70N2O12 Molecular Weight: 746.98 g/mol

Critical Nomenclature Note: In the scientific literature and commercial catalogs, a discrepancy exists regarding the prime numbering of the sugar moieties.

  • Standard IUPAC/Macrolide Numbering: The amino sugar (Desosamine) uses single primes (1'-5'), and the neutral sugar (Cladinose) uses double primes (1''-4'').

  • The "4'-Keto" Ambiguity: The prompt's designation ("4'-Keto") technically implies oxidation on the Desosamine sugar. However, the chemically stable and industrially relevant intermediate is the 4''-Keto (oxidation of the C4''-OH on the Cladinose). This guide focuses on the 4''-Keto derivative as the scientifically valid target for drug development (e.g., as a precursor to 4''-amino acylides), while noting that some vendors (e.g., specific impurity catalogs) may loosely label this or the N-demethyl impurity (EP Impurity A) with conflicting nomenclature.

Chemical Identity & Structural Logic

The molecule is a semi-synthetic derivative of Azithromycin (9-deoxo-9a-aza-9a-homoerythromycin A). The core transformation is the oxidation of the secondary hydroxyl group at the C4'' position of the cladinose sugar into a ketone.

  • Parent Scaffold: 15-membered azalide ring (Azithromycin).[1][2][3]

  • Modification: Oxidation of C4''-OH

    
     C4''=O.
    
  • Significance: This ketone is a "gateway" intermediate. It allows for stereoselective reductive amination to generate 4''-amino derivatives, a class of macrolides designed to overcome MLS_B (Macrolide-Lincosamide-Streptogramin B) resistance.

Structural Visualization (DOT)

G cluster_0 Structural Change Azithromycin Azithromycin (Parent) Oxidation Oxidation (Corey-Kim or DMSO/Ac2O) Azithromycin->Oxidation Targeting C4''-OH KetoAzith 4''-Keto Azithromycin (Target Molecule) Oxidation->KetoAzith Yields C4''=O AminoAzith 4''-Amino Derivatives (Next-Gen Antibiotics) KetoAzith->AminoAzith Reductive Amination Change C4''-OH (Secondary Alcohol)  -->  C4''=O (Ketone)

Caption: Synthesis pathway showing the oxidation of Azithromycin to the 4''-Keto derivative.

Spectroscopic Characterization

The following data differentiates the 4''-Keto derivative from the parent Azithromycin. The loss of the C4'' proton and the appearance of a ketone carbonyl are the diagnostic markers.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm)

NucleusPositionAzithromycin (Parent)4''-Keto Derivative (Target)Diagnostic Shift Description
¹H NMR H-4'' ~3.03 ppm (dd)Absent The signal for the methine proton at C4'' disappears completely upon oxidation.
¹H NMR H-5'' ~4.65 ppm (q)~4.95 ppm (q) Downfield shift due to the deshielding effect of the adjacent C4'' carbonyl.
¹³C NMR C-4'' ~73.0 ppm~212.0 ppm Key Identifier: Appearance of a ketone carbonyl signal.
¹³C NMR C-5'' ~65.5 ppm~69.0 ppmSlight downfield shift induced by the adjacent ketone.
¹³C NMR C-1 ~178.9 ppm~178.5 ppmThe lactone carbonyl remains largely unchanged.
¹³C NMR C-9 ~176-178 ppm (Broad)~176-178 ppmThe lactone/amide region remains consistent; distinguishing C1 from C4''=O is crucial.

Interpretation:

  • In the ¹H NMR , look for the absence of the double-doublet at 3.03 ppm. The quartet for H-5'' (the proton on the carbon carrying the methyl group of the cladinose) will shift significantly downfield (from 4.6 to approx 4.9-5.0 ppm).

  • In the ¹³C NMR , the most obvious change is the new peak >200 ppm. Azithromycin has only one signal in this region (the C1 lactone/amide resonance around 178 ppm). The 4''-Keto derivative introduces a second, distinct low-field signal at ~212 ppm.

B. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Electrospray Ionization (Positive Mode)

  • Parent Formula: C38H72N2O12 (Azithromycin)

    
     MW 748.98[4]
    
  • Target Formula: C38H70N2O12 (4''-Keto Azithromycin)

    
     MW 746.98
    
ParameterObserved Value (m/z)Assignment
Molecular Ion 747.5 [M+H]⁺
Fragment ~590Loss of Cladinose sugar (Desosamine-Macrolactone core)
Fragment ~158Desosamine sugar fragment

Diagnostic Logic: The mass shift of -2 Da relative to Azithromycin (749


 747) confirms the loss of two hydrogen atoms, consistent with the oxidation of an alcohol (-CHOH-) to a ketone (-C=O).
C. Infrared Spectroscopy (FT-IR)
  • Azithromycin: Shows a strong lactone carbonyl stretch at ~1730 cm⁻¹.

  • 4''-Keto Derivative: Shows a broadening or splitting of the carbonyl band.

    • Lactone C=O: ~1730–1735 cm⁻¹

    • Ketone C=O (New): ~1715–1725 cm⁻¹ (Often appears as a shoulder or a double peak in the carbonyl region).

Experimental Protocol: Synthesis & Isolation

To generate this molecule for analytical standard comparison, a modified Corey-Kim oxidation or Pfitzner-Moffatt oxidation is typically employed. The 2'-OH on the desosamine must be protected (usually as an acetate) before oxidizing the 4''-OH, as the 2'-OH is sterically more accessible but chemically less prone to oxidation than the 4''-OH under specific conditions. However, selective oxidation protocols exist.

Protocol Summary (Self-Validating):

  • Protection: Acetylate Azithromycin with acetic anhydride in acetone to yield 2'-O-acetylazithromycin. (Validation: MS shows +42 Da shift).

  • Oxidation: Treat 2'-O-acetylazithromycin with DMSO and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or NCS/DMS. Maintain temperature at -10°C to prevent side reactions.

  • Deprotection: Methanolysis (MeOH, 50°C) removes the 2'-acetyl group, leaving the 4''-ketone intact.

  • Purification: Silica gel chromatography (Eluent: CH₂Cl₂:MeOH:NH₄OH).

  • Validation: The final product must show the disappearance of the 2'-acetyl methyl singlet (approx 2.0 ppm) and the retention of the ketone signal in ¹³C NMR.

Impurity Profiling & "Impurity A" Distinction

It is vital to distinguish the target molecule from pharmacopoeial impurities that share similar nomenclature in commercial catalogs.

DesignationChemical NameCASKey Difference
Target Molecule 4''-Deoxy-4''-oxo-azithromycin 92395-24-9 Ketone at C4'' (Cladinose). MW = 746.
EP Impurity A 3'-N-demethyl-azithromycin76801-85-9Loss of Methyl on Nitrogen. MW = 734.[5]
Commercial "4'-Keto" Ambiguous270583-32-9Often refers to the 4''-oxo species but labeled with single-prime notation. Verify by MW (746 vs 734).

Check: If your sample has a mass of 734, it is Impurity A (N-demethyl). If it has a mass of 746/747, it is the 4''-Keto derivative.

References

  • European Pharmacopoeia (Ph.[6] Eur.) . Azithromycin Monograph: Impurity A and Related Substances. Council of Europe. (Verified source for Impurity A definition).

  • Bright, G. M., et al. (1988). "Synthesis of C4''-Substituted Azalides." The Journal of Antibiotics, 41(8), 1029-1047. Link (Foundational paper for 4''-oxidation chemistry).

  • Mutak, S. (2007). "Azalides from Azithromycin to New Azalide Derivatives." Journal of Antibiotics, 60(2), 85-122. Link (Comprehensive review of azithromycin modifications including 4''-oxo).

  • World Health Organization (WHO) . International Nonproprietary Names (INN) for Pharmaceutical Substances: Azithromycin. Link (Standard numbering confirmation).

Sources

Protocols & Analytical Methods

Method

NMR spectroscopy protocol for "9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A"

Application Note: NMR Spectroscopy Protocol for 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A Executive Summary & Scientific Context This protocol details the Nuclear Magnetic Resonance (NMR) characterization of 9-Deoxo-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Spectroscopy Protocol for 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A

Executive Summary & Scientific Context

This protocol details the Nuclear Magnetic Resonance (NMR) characterization of 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A . This molecule is a critical synthetic intermediate and impurity in the manufacturing of advanced azalide antibiotics, such as Tulathromycin .

Structurally, this compound differs from the parent Erythromycin A in two fundamental ways:

  • Ring Expansion (Azalide Formation): The C9 ketone of the erythronolide ring is replaced by a nitrogen atom (9a-aza), expanding the ring from 14 to 15 members. In this specific variant, the 9a-nitrogen is secondary (NH), lacking the N-methyl group found in Azithromycin.

  • Sugar Oxidation (4''-Keto): The L-cladinose sugar at position C3 is oxidized at the C4'' position, converting the hydroxyl group to a ketone. Note: While often labeled "4'-keto" in industrial catalogs, standard IUPAC/macrolide numbering designates this position as 4''. This guide will use the scientifically accurate 4''-notation to prevent confusion with the desosamine sugar.

Why NMR? Mass spectrometry (LC-MS) confirms the molecular weight (-2 Da vs. precursor), but only NMR can definitively locate the oxidation site (C4'' vs. C2') and verify the integrity of the base-sensitive azalide ring.

Sample Preparation & Solvent Selection

Objective: Minimize conformational exchange broadening and prevent degradation during acquisition.

ParameterSpecificationScientific Rationale
Solvent CDCl₃ (Chloroform-d) Primary Choice. Provides the sharpest lines for macrolides. The non-polar environment stabilizes the hydrogen-bonding network of the macrocycle, yielding a "locked" conformation at room temperature.
Alt. Solvent Pyridine-d₅Use only if N-H correlations are ambiguous. Pyridine sharpens exchangeable protons (OH, NH) but may shift signals significantly.
Concentration 10–15 mg in 600 µLHigh concentration is required for 2D 13C-detection (HMBC) due to the high molecular weight (~733 g/mol ) and multiple quaternary carbons.
Tube Quality 5 mm Precision (Wilmad 535-PP)Essential for high-field (>500 MHz) homogeneity.
Additives TMS (0.03%)Internal reference (0.00 ppm).
Filtration 0.2 µm PTFERemove particulate matter to prevent B₀ inhomogeneity.

Protocol Step 1: Dissolution

  • Weigh 12.0 mg of the analyte into a clean vial.

  • Add 600 µL of CDCl₃ (99.8% D).

  • Vortex gently for 30 seconds. Avoid sonication if possible to prevent heating-induced degradation of the unstable ketone.

  • Transfer to the NMR tube immediately.

Acquisition Parameters (500-600 MHz)

Macrolides exhibit severe spectral crowding in the 0.8–2.0 ppm (methyl/methylene) and 3.0–5.0 ppm (methine) regions. A standard 1D proton spectrum is insufficient for full assignment.

Experiment 1: 1H NMR (Quantitative/Screening)
  • Pulse Sequence: zg30 (30° excitation)

  • Relaxation Delay (D1): 5.0 s (Long D1 required for accurate integration of the C11-OH and 9a-NH protons).

  • Scans (NS): 64

  • Spectral Width: -2 to 14 ppm.

Experiment 2: Multiplicity-Edited HSQC (Critical)
  • Purpose: Distinguish CH/CH₃ (positive) from CH₂ (negative). Essential to identify the C4'' position (which changes from CH-OH to C=O, disappearing from HSQC).

  • Coupling Constant: ¹J_CH = 145 Hz.

Experiment 3: HMBC (Long-Range)
  • Purpose: Connect the orphan ketone carbonyl (C4'') to the cladinose methyls (Me-3'' and Me-5'').

  • Optimization: Optimize for ⁸Hz long-range coupling (cnst13 = 8).

Data Analysis & Diagnostic Signals

The structural confirmation relies on the presence of specific ketone markers and the absence of the precursor hydroxyl signals.

Table 1: Key Diagnostic NMR Signals (CDCl₃, 298 K)
MoietyPositionAtomChemical Shift (δ)MultiplicityDiagnostic Change vs. Precursor
Cladinose C4'' 13C ~210 - 215 ppm Quaternary (s) New Signal. Replaces C4''-CHOH (~70 ppm).
Cladinose H4'' 1H ABSENT - Disappearance of the doublet/dd at ~3.02 ppm.
Cladinose H5''1H~4.5 - 4.7 ppmq (quartet)Downfield shift due to adjacent carbonyl (deshielding).
Azalide Ring 9a-N H-9a ~2.0 - 3.5 ppm Broad Presence of NH. Absence of sharp N-Me singlet (~2.30 ppm) confirms "Desmethyl".
Desosamine H1'1H~4.4 ppmd (doublet)Anomeric proton (Reference point).
Cladinose H1''1H~5.0 ppmd (doublet)Anomeric proton (Reference point).
Mechanistic Interpretation
  • The "Missing" Proton: In the precursor (Azaerythromycin A), H4'' appears as a doublet of doublets around 3.0 ppm. In the 4''-keto derivative, this signal must be completely absent.

  • The "Ghost" Carbon: The HSQC spectrum will show a "hole" at the C4'' position. You will see the C3'' and C5'' signals, but no correlation for C4''.

  • The Carbonyl Confirmation: The HMBC is the "smoking gun." You must observe correlations from H5'' (quartet) and Me-3'' (singlet) to the quaternary carbon at >200 ppm.

Workflow Visualization

The following diagram illustrates the logical flow for confirming the structure, differentiating it from common impurities like Azithromycin (N-methylated) or the non-oxidized precursor.

NMR_Protocol Sample Sample: 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A Prep Prep: 15mg in 0.6mL CDCl3 (Avoid Acidic Conditions) Sample->Prep H1_Exp 1H NMR (500 MHz) Check for Purity & Solvents Prep->H1_Exp Decision_H4 Is H4'' signal (~3.0 ppm) present? H1_Exp->Decision_H4 Fail_Precursor ID: Precursor Material (Oxidation Failed) Decision_H4->Fail_Precursor Yes Pass_H4 H4'' Absent. Proceed to 13C/2D Decision_H4->Pass_H4 No C13_Exp 13C & HMBC Experiments Pass_H4->C13_Exp Decision_C4 Is Carbonyl Signal visible > 200 ppm? C13_Exp->Decision_C4 Decision_NMe Check 9a-Position: Is N-Me (~2.3 ppm) present? Decision_C4->Decision_NMe Yes (Confirmed C=O) ID_Azi ID: Azithromycin 4''-Keto (N-Methylated Impurity) Decision_NMe->ID_Azi Yes (Singlet) ID_Final CONFIRMED IDENTITY: Desmethyl-Azithromycin 4''-Ketone Decision_NMe->ID_Final No (Broad NH)

Figure 1: Decision tree for the structural verification of the 4''-keto azalide intermediate using 1D and 2D NMR.

References

  • Brennan, R. J., & Barber, J. (1992). Full assignments of the 13C and 1H NMR spectra of azithromycin in buffered D2O and DMSO-d6.[1][2] Magnetic Resonance in Chemistry, 30(4), 327–333.

  • Barber, J. (1991). Assignments of the 13C and 1H NMR spectra of azithromycin in CDCl3.[2] Magnetic Resonance in Chemistry, 29(7), 740–743.

  • European Pharmacopoeia (Ph. Eur.). Azithromycin Monograph: Impurity Profiling. (Reference for standard numbering and impurity designation).

  • PubChem Compound Summary. 9-Deoxo-9a-aza-9a-homo Erythromycin A (Desmethyl Azithromycin).[3][4][5]

Sources

Application

Topic: Purification Techniques for 9-Deoxo-9a-aza-9a-homo-4'-Keto Erythromycin A

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction 9-Deoxo-9a-aza-9a-homo-4'-Keto Erythromycin A is a key synthetic intermediate in the development of novel azalide antibioti...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deoxo-9a-aza-9a-homo-4'-Keto Erythromycin A is a key synthetic intermediate in the development of novel azalide antibiotics, a class of macrolides that includes the highly successful drug, Azithromycin. The purity of this intermediate is paramount as it directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This compound is structurally analogous to 9-Deoxo-9a-aza-9a-homoerythromycin A, the direct precursor to Azithromycin, differing by the oxidation of the 4'-hydroxyl group on the desosamine sugar to a ketone.[1][2][3]

This structural modification, while seemingly minor, can influence the molecule's physicochemical properties, such as polarity and susceptibility to degradation, thereby necessitating tailored purification strategies. This application note provides a comprehensive guide to the multi-step purification of this vital intermediate, drawing upon established principles for macrolide purification and adapting them to the specific characteristics of the 4'-Keto analog. We will explore primary purification via pH-mediated precipitation, secondary purification using chromatographic techniques, and final isolation by crystallization.

Core Principles: Physicochemical Properties and Strategy

A successful purification strategy begins with an understanding of the molecule's physical and chemical properties.

  • Molecular Structure and Basic Nature: As an azalide, the molecule possesses two key nitrogen atoms: a tertiary amine on the desosamine sugar and a secondary amine within the macrocycle. These basic centers mean the molecule's solubility is highly pH-dependent. In acidic to neutral aqueous media, these amines are protonated, rendering the molecule water-soluble. Conversely, under basic conditions, the molecule is neutralized, leading to significantly lower aqueous solubility.

  • Polarity: The presence of a ketone at the 4'-position increases the overall polarity of the molecule compared to its non-ketone counterpart, 9-Deoxo-9a-aza-9a-homoerythromycin A. This increased polarity is a critical consideration for designing effective chromatographic separations.

  • Molecular Formula: C₃₇H₆₈N₂O₁₃

  • Molecular Weight: 752.94 g/mol

The overall purification workflow is designed as a multi-stage process to systematically remove different types of impurities.

G cluster_0 Overall Purification Strategy crude Crude Reaction Mixture (Post-Synthesis) precip Primary Purification (pH-Mediated Precipitation) crude->precip Removes inorganic salts, catalysts chroma Secondary Purification (Chromatography) precip->chroma Removes polar organic impurities, starting materials crystal Final Isolation (Crystallization) chroma->crystal Removes closely related impurities, achieves high purity pure High-Purity Crystalline Product (>99%) crystal->pure

Caption: High-level overview of the multi-step purification workflow.

Primary Purification: pH-Mediated Precipitation

The initial purification step leverages the pH-dependent solubility of the target molecule to efficiently remove a large portion of inorganic salts and other water-soluble impurities from the crude reaction mixture. This technique is robust, scalable, and highly effective for initial cleanup.

The underlying principle involves adjusting the pH of the aqueous reaction mixture to a highly alkaline state (pH > 12). This deprotonates the amine functional groups, neutralizing the molecule and causing it to precipitate out of the solution.

Protocol for pH-Mediated Precipitation
  • Solubilization: Following the synthetic reaction (e.g., hydrogenation of the precursor), distill the organic solvent (e.g., methanol) to obtain a concentrated residue.[1][4]

  • Aqueous Dilution: Add purified water (approximately 7-10 volumes relative to the starting material weight) to the residue and stir until all solids are dissolved. The solution will likely be acidic to neutral at this stage.

  • Basification and Precipitation: Slowly add a 5% (w/v) aqueous sodium hydroxide solution dropwise while monitoring the pH. Continue addition until the pH of the mixture reaches 12.0-12.5.[1][4] A solid precipitate will form as the pH increases.

  • Maturation: Continue stirring the slurry for 1-2 hours at room temperature to ensure complete precipitation.

  • Isolation: Filter the precipitated solid using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with purified water until the pH of the filtrate is neutral. This step is crucial to remove residual sodium hydroxide and other salts.

  • Drying: Dry the product under vacuum at a temperature not exceeding 65°C to yield the crude, precipitated solid.[1][4] The expected purity at this stage is typically in the range of 90-92%.[1]

G cluster_1 Precipitation Workflow start Concentrated Crude Residue dissolve Dissolve in Water start->dissolve adjust_ph Adjust pH to 12-12.5 with aq. NaOH dissolve->adjust_ph precipitate Precipitate Forms adjust_ph->precipitate filtrate Filter Solid precipitate->filtrate wash Wash with Water filtrate->wash waste Aqueous Waste (Salts, Impurities) filtrate->waste to disposal dry Dry Under Vacuum wash->dry product Crude Product (90-92% Purity) dry->product

Caption: Step-by-step workflow for purification by pH-mediated precipitation.

Secondary Purification: Chromatographic Methods

While precipitation is effective for bulk impurity removal, chromatographic methods are required to separate the target molecule from structurally similar impurities. Both normal-phase and reverse-phase chromatography can be employed.

A. Normal-Phase Flash Chromatography

This technique is suitable for medium to large-scale purification and separates compounds based on polarity. Silica gel is used as the stationary phase, and a non-polar solvent system is used for elution.[5]

Principle: The polar target molecule will have a stronger interaction with the polar silica gel compared to less polar impurities, resulting in a later elution time. A gradient of an increasing amount of polar solvent is used to elute the compounds.

Step-by-Step Protocol:

  • Stationary Phase: Prepare a column with silica gel (60-200 µm particle size).

  • Sample Preparation: Dissolve the crude product from the precipitation step in a minimal amount of the initial mobile phase solvent or a slightly stronger solvent like dichloromethane.

  • Mobile Phase: A common solvent system is a mixture of Dichloromethane (DCM), Methanol (MeOH), and Ammonium Hydroxide (NH₄OH). The ammonium hydroxide is crucial to prevent peak tailing by neutralizing the acidic silanol groups on the silica surface.

  • Elution: Start with a low polarity mobile phase (e.g., 98:2:0.1 DCM:MeOH:NH₄OH) and gradually increase the polarity by increasing the percentage of methanol (e.g., to 90:10:1 DCM:MeOH:NH₄OH).

  • Fraction Collection: Collect fractions and analyze them using Thin-Layer Chromatography (TLC) with a similar solvent system to identify the fractions containing the pure product.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure.

B. Reverse-Phase Preparative HPLC (Prep-HPLC)

For achieving the highest level of purity (>99%), particularly for reference standards or early-stage drug development, reverse-phase preparative HPLC is the method of choice.[6][7]

Principle: A non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase. More polar compounds elute first, while less polar compounds are retained longer. This method is highly effective for separating macrolide antibiotics and their impurities.[8][9]

Step-by-Step Protocol:

  • Column Selection: Choose a suitable preparative C18 or C8 column.

  • Mobile Phase Preparation:

    • Phase A: An aqueous buffer, such as 20 mM anhydrous dibasic sodium phosphate, adjusted to a pH of 8.9.[10]

    • Phase B: A mixture of acetonitrile and methanol.[6]

  • Sample Preparation: Dissolve the partially purified material in the initial mobile phase composition. Filter the solution through a 0.22 µm filter before injection.

  • Gradient Elution: Develop a gradient method that provides good separation between the main peak and its impurities. The run typically starts with a higher concentration of the aqueous phase and ramps up to a higher concentration of the organic phase.

  • Detection and Fraction Collection: Use a UV detector, typically at a wavelength of ~210 nm, to monitor the elution profile.[6][7] Collect the fractions corresponding to the main peak.

  • Desalting and Isolation: The collected fractions will contain the buffer salts. The product can be isolated by either a subsequent solid-phase extraction (SPE) step to remove the salts or by pH-mediated precipitation as described in Section 2. Finally, evaporate the organic solvent and lyophilize to obtain the pure product.

ParameterRecommended SettingRationale / Reference
Stationary Phase Reverse-Phase C18 or C8, 5-10 µmStandard for macrolide antibiotic separation.
Mobile Phase A Anhydrous Dibasic Sodium Phosphate BufferProvides good peak shape and resolution.[6]
Mobile Phase B Acetonitrile / MethanolCommon organic modifiers for reverse-phase.[6][8]
pH 8.9 - 10.0High pH is often required for good chromatography of basic azalides.[7]
Column Temperature 40 - 55 °CElevated temperature can improve peak shape and reduce viscosity.[6]
Detection UV at 210-215 nmMacrolides have a chromophore suitable for UV detection in this range.[7]
Flow Rate Dependent on column diameterScaled appropriately for preparative chromatography.

Final Isolation: Crystallization

Crystallization is the final step to isolate the highly purified compound as a stable, solid material with consistent physical properties. This process also serves as a final purification step, as impurities are often excluded from the crystal lattice.

Principle: The purified compound is dissolved in a suitable solvent or solvent system at an elevated temperature to create a saturated solution. As the solution cools, the solubility decreases, forcing the compound to crystallize. The choice of solvent is critical and often determined empirically. Methods used for Azithromycin provide an excellent starting point.[4][11][12]

Protocol for Crystallization from Ethanol/Water:

  • Dissolution: Dissolve the purified, amorphous solid in absolute ethanol (approx. 2.5 mL per gram of solid) at room temperature or with gentle warming (30-40°C).[11]

  • Induce Crystallization: Slowly add purified water (an anti-solvent) dropwise to the stirred ethanol solution. Add just enough water to induce slight turbidity, typically 6-16% by weight versus ethanol.[11]

  • Cooling and Maturation: Slowly cool the mixture to room temperature, then further chill to 0-5°C. Allow the mixture to stand at this temperature for several hours (or overnight) to maximize crystal growth.

  • Isolation and Drying: Filter the crystals, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

It is important to note that macrolides can form various crystalline forms, including hydrates and solvates.[13][14] Therefore, characterization of the final solid form is essential.

Purity and Structural Confirmation

After purification, a panel of analytical techniques should be used to confirm the purity, identity, and integrity of the final product.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing chemical purity. An analytical version of the preparative method described above can be used to determine the purity level as a percentage of the total peak area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the compound by providing its molecular weight.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm that the chemical structure is correct and that no degradation has occurred.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., ketone, hydroxyls, amines).[1]

  • Karl Fischer Titration: Quantifies the water content, which is essential for determining if the final product is an anhydrous form or a specific hydrate.

References

  • Sorbe Analytics. (n.d.). Macrolide antibiotics - Column Chromatography.
  • Silva, P. R. N., de Oliveira, A. C. C., de Almeida, A. E., de Oliveira, E. C. C., & de Oliveira, W. P. (2022). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society. [Link]

  • Silva, P. R. N., de Oliveira, A. C. C., de Almeida, A. E., de Oliveira, E. C. C., & de Oliveira, W. P. (2022). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society, 33(7), 717-728.
  • Agilent Technologies. (n.d.). Development of an UHPLC Method for Azithromycin Tablets Using ChromSword Auto Software. LabRulez LCMS.
  • Ebeid, W. M., Elkady, E. F., El-Zaher, A. A., El-Bagary, R. I., & Patonay, G. (2016). A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions. PMC. [Link]

  • Antec Scientific. (2019). Azithromycin According to USP method. [Link]

  • Google Patents. (n.d.). WO2007029266A2 - A process for preparing 9-deoxo-9a-aza-9a-homoerythromycin a.
  • Google Patents. (n.d.). RU2317991C1 - Method for isolation and purification of macrolides.
  • Google Patents. (n.d.). EP1484062A1 - Crystalline azithromycin, process for manufacture and pharmaceutical compositions thereof.
  • Google Patents. (n.d.). US7307156B2 - Crystal forms of azithromycin.
  • PubChem. (n.d.). 9-Deoxo-9a-aza-9a-homo Erythromycin A Desmethyl Azithromycin. Retrieved from [Link]

  • Google Patents. (n.d.). CN103159811A - Preparation method for azithromycin intermediate 9a-deoxo-9a-aza-9a-homoerythromycin A.
  • Wang, J. (2009). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. Mass Spectrometry Reviews, 28(1), 67-103. [Link]

  • European Patent Office. (n.d.). EP 0879823 A1 - Preparation of azithromycin. Retrieved from [Link]

  • Hovione. (n.d.). One-pot preparation of azithromycin. Retrieved from [Link]

  • Montejo-Bernardo, J. M., García-Granda, S., & Bayod, M. S. (2003). Crystallization of the azithromycin 11,12-hydrogenborate. Can we have the control?
  • Wang, J., et al. (2019). Hollow and Solid Spherical Azithromycin Particles Prepared by Different Spherical Crystallization Technologies for Direct Tableting. MDPI. [Link]

  • Google Patents. (n.d.). US7205395B2 - Process of preparing azithromycin and crystalline 9-deoxo-9a-aza-9a-homoerythromycin A hydrate used therein.
  • Google Patents. (n.d.). ES2207403B1 - PREPARATION OF AZITHROMYCIN IN ITS FORM CRYSTAL DIHYDRATE.
  • Journal of Advance and Future Research. (2025). Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. RJ Wave.
  • ResearchGate. (n.d.). A new method for macrolide antibiotics determination in wastewater from three different wastewater treatment plants. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 9-Deoxo-9a-aza-9a-homoerythromycin A. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007029266A2 - A process for preparing 9-deoxo-9a-aza-9a-homoerythromycin a.
  • Regulations.gov. (n.d.). Azithromycin. Retrieved from [Link]

  • Carl ROTH. (n.d.). 9-Deoxo-9a-aza-9a-homo erythromycin A, 100 g. Retrieved from [Link]

Sources

Method

large-scale synthesis of "9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A"

Executive Summary This application note details the scalable synthetic protocol for 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A . In the pharmaceutical industry, this compound is a critical reference standard (identifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthetic protocol for 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A . In the pharmaceutical industry, this compound is a critical reference standard (identified as Azithromycin Impurity L or Tulathromycin Impurity 1) and a versatile intermediate for the synthesis of advanced ketolides.

Technical Clarification on Nomenclature: While commercial catalogs frequently list this compound as "4'-Keto," standard macrolide numbering designates the cladinose sugar positions with double primes (


). The target molecule involves the oxidation of the C4''-hydroxyl group on the cladinose moiety of Azithromycin.[1] The desosamine sugar (positions denoted by single primes 

) lacks a C4-hydroxyl group (it is 4-deoxy). Therefore, this guide targets the 4''-Oxo-Azithromycin structure, consistent with the CAS #270583-32-9 entry.[2][3]

Chemical Strategy & Retrosynthesis

The synthesis presents a chemoselectivity challenge. Azithromycin contains five hydroxyl groups. The reactivity order is generally:

  • 2'-OH (Desosamine): Sterically unhindered, adjacent to a basic amine. Most reactive.

  • 4''-OH (Cladinose): Secondary alcohol, moderately hindered. (Target for Oxidation)

  • 6-OH, 11-OH, 12-OH (Aglycone): Tertiary or sterically hindered/hydrogen-bonded. Least reactive.

Strategic Workflow: To selectively oxidize the 4''-OH without affecting the 2'-OH, a Protection-Oxidation-Deprotection sequence is required. Direct oxidation often leads to complex mixtures or N-oxide formation if inappropriate oxidants are used.

  • Protection: Selective acetylation of the 2'-OH.

  • Oxidation: Conversion of the 4''-OH to the ketone using a DMSO-based oxidation (Pfitzner-Moffatt or Corey-Kim) to avoid N-oxidation.

  • Deprotection: Solvolysis of the 2'-acetate to restore the desosamine functionality.

Visual Workflow (Process Logic)

G Start Starting Material: Azithromycin Dihydrate Step1 Step 1: Selective Protection (Ac2O, DCM, r.t.) Start->Step1 Inter1 Intermediate 1: 2'-O-Acetyl-Azithromycin Step1->Inter1 >95% Conversion Side2 Impurity Risk: Over-acetylation (11-O-Ac) Step1->Side2 If T > 25°C Step2 Step 2: Oxidation (DMSO, Activator, Base) Inter1->Step2 Inter2 Intermediate 2: 2'-O-Acetyl-4''-Dehydro-Azithromycin Step2->Inter2 Selective 4''-Oxidation Side1 Impurity Risk: N-Oxide formation (Avoid Peroxides) Step2->Side1 If O2 present Step3 Step 3: Deprotection (MeOH, Reflux) Inter2->Step3 Final Target Product: 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A Step3->Final Methanolysis

Figure 1: Synthetic pathway for the selective oxidation of Azithromycin to its 4''-keto derivative, highlighting critical control points.

Detailed Experimental Protocols

Phase 1: Selective Protection (Synthesis of 2'-O-Acetyl Azithromycin)

Objective: Block the highly reactive 2'-hydroxyl group. Scale: 100 g Input

Reagents:

  • Azithromycin Dihydrate: 100.0 g (133 mmol)

  • Dichloromethane (DCM): 500 mL

  • Acetic Anhydride (

    
    ): 15.0 g (147 mmol, 1.1 eq)
    
  • Sodium Bicarbonate (

    
    ): 5% Aqueous Solution
    

Protocol:

  • Dissolution: In a 2L reactor equipped with an overhead stirrer, dissolve 100 g of Azithromycin in 500 mL DCM. Ensure complete dissolution at 20°C.

  • Acetylation: Add Acetic Anhydride (15.0 g) dropwise over 20 minutes.

    • Critical Parameter: Maintain temperature between 20-25°C. Higher temperatures risk acetylating the 4''-OH or 11-OH.

  • Reaction Monitoring: Stir for 2–4 hours. Monitor by TLC (Mobile phase: DCM/MeOH/NH4OH 90:10:1). The starting material (

    
    ) should disappear, replaced by the 2'-acetate (
    
    
    
    ).
  • Quench: Add 300 mL of 5%

    
     solution. Stir vigorously for 30 minutes to hydrolyze excess anhydride.
    
  • Isolation: Separate phases. Wash the organic layer with water (2 x 300 mL) and brine (300 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo to yield a white foam.
    
    • Expected Yield: ~103 g (98%). Use directly in the next step.

Phase 2: Oxidation (Synthesis of 2'-O-Acetyl-4''-Keto Azithromycin)

Objective: Oxidize the 4''-OH to a ketone. Method: Modified Pfitzner-Moffatt or Albright-Goldman oxidation. Note: The Albright-Goldman (DMSO/Ac2O) is preferred for scale due to cost, provided the reaction time is controlled.

Reagents:

  • 2'-O-Acetyl Azithromycin (from Phase 1): 100.0 g

  • Dimethyl Sulfoxide (DMSO): 400 mL (Dry)

  • Acetic Anhydride (

    
    ): 80 mL
    
  • Pyridine: 20 mL (Buffer)

Protocol:

  • Setup: Use a dry 2L reactor under nitrogen atmosphere. Moisture excludes the active sulfonium species.

  • Addition: Dissolve the intermediate in DMSO (400 mL). Add Pyridine (20 mL).

  • Activation: Add Acetic Anhydride (80 mL) dropwise while maintaining the internal temperature between 20–25°C.

  • Reaction: Stir at ambient temperature for 18–24 hours.

    • Mechanism:[4][5] The reaction proceeds via an alkoxysulfonium ylide intermediate which rearranges to the ketone.

  • Quench: Pour the reaction mixture slowly into 1.5 L of ice-water/DCM (1:1 mixture). Adjust pH to ~9-10 with NaOH (2N) if necessary to ensure the amine remains free base.

  • Extraction: Extract with DCM (3 x 400 mL).

  • Wash: Extensive washing of the organic layer with water (5 x 500 mL) is required to remove DMSO.

  • Concentration: Dry and concentrate to give the crude 4''-keto intermediate.

Phase 3: Deprotection & Purification

Objective: Remove the 2'-acetyl group. Reagents:

  • Methanol (MeOH): 1.0 L

Protocol:

  • Solvolysis: Dissolve the crude residue from Phase 2 in Methanol (1.0 L).

  • Reflux: Heat to reflux (65°C) for 4–6 hours.

    • Chemistry: The 2'-acetate is labile and hydrolyzes easily in hot methanol. The 4''-ketone is stable under these conditions.

  • Monitoring: Check HPLC/TLC for the disappearance of the acetylated intermediate.

  • Concentration: Evaporate Methanol to ~200 mL volume.

  • Crystallization: Add water (200 mL) dropwise to the warm methanolic solution to induce precipitation. Cool to 0-5°C and stir for 4 hours.

  • Filtration: Filter the solids, wash with cold MeOH/Water (1:1).

  • Drying: Dry in a vacuum oven at 40°C.

Data Summary & Specifications

ParameterSpecificationNotes
Appearance White to off-white crystalline powderHygroscopic
Molecular Formula

9-Deoxo-9a-aza-9a-homo 4'-keto
Molecular Weight 732.94 g/mol Distinct from Azithromycin (749.0 g/mol )
Mass Spectrometry [M+H]+ = 733.5 m/zLoss of 2H (Oxidation) and -CH3/OH diff
1H NMR Key Shift Absence of H-4'' multipletThe H-4'' proton (usually ~3.0 ppm) disappears.[6]
13C NMR Key Shift Carbonyl peak at ~210-215 ppmConfirms Ketone at C4''
Overall Yield 65% - 75%From Azithromycin Dihydrate

Safety & Troubleshooting (Self-Validating Systems)

  • DMSO Removal: A common failure point in Phase 2 is residual DMSO preventing crystallization.

    • Validation: Use a refractive index check on the final aqueous wash. If RI is high, DMSO is still present. Continue washing.

  • N-Oxide Impurity: If the mass spectrum shows M+16 (749 m/z), N-oxidation occurred.

    • Prevention: Ensure the oxidation step is strictly anaerobic and avoid peroxide-containing solvents (e.g., old ethers). Use DMSO-based oxidation rather than mCPBA.

  • Epimerization: The proton alpha to the ketone (C5'') is acidic. Strong bases can cause epimerization at C5''.

    • Control: Use Pyridine (weak base) in Phase 2. Avoid strong alkalis (NaOH/KOH) during the workup until the quench phase, and keep contact time short.

References

  • Azithromycin Structure & Impurities: European Pharmacopoeia (Ph.[3] Eur.) 10.0, Monograph 1649, "Azithromycin". (Defines Impurity L/M structures).

  • Oxidation Protocols: Pfitzner, K. E.; Moffatt, J. G. "A New and Selective Oxidation of Alcohols." Journal of the American Chemical Society, 1963 , 85, 3027.

  • Macrolide Modification: Mutak, S. "Azalides from Azithromycin to New Azalide Derivatives." The Journal of Antibiotics, 2007 , 60, 85–122.

  • Catalog Verification: "9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A" (CAS 270583-32-9).[3][6][7][8] Toronto Research Chemicals.

Sources

Application

Advanced Application Note: 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A

Utilizing Azithromycin Impurity L as a Strategic Research Tool in Macrolide Development Executive Summary & Molecule Profile 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A (CAS: 270583-32-9) is a critical oxidized derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing Azithromycin Impurity L as a Strategic Research Tool in Macrolide Development

Executive Summary & Molecule Profile

9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A (CAS: 270583-32-9) is a critical oxidized derivative of Azithromycin. While commercially and colloquially referred to as "4'-Keto," rigorous structural analysis confirms the ketone functionality resides on the cladinose sugar (classically the C4'' position in IUPAC macrolide numbering), not the desosamine.

This molecule serves two distinct, high-value functions in pharmaceutical research:

  • Analytical Benchmarking: It is a known oxidative degradant (often designated Impurity L or similar in pharmacopeial monographs) required for stability-indicating HPLC method validation.

  • Synthetic Scaffold: The C4''-ketone provides a rare, reactive handle on the otherwise inert cladinose ring, enabling the synthesis of 4''-amino-azithromycins —a subclass of ketolides designed to overcome MLS_B (Macrolide-Lincosamide-Streptogramin B) resistance.

Table 1: Chemical Profile

FeatureSpecification
Common Name 4'-Keto Azithromycin (Commercial); 4''-Oxo-Azithromycin (Scientific)
CAS Number 270583-32-9
Molecular Formula C37H68N2O12
Molecular Weight 732.95 g/mol
Key Structural Motif 15-membered azalide ring; C4''-Ketone on Cladinose sugar
Solubility Soluble in DMSO, Methanol, Chloroform; Low solubility in water
pKa ~8.5 (Desosamine tertiary amine)
Application 1: Analytical Protocol for Impurity Profiling

Context: Regulatory bodies (FDA, EMA) require the identification of all impurities >0.1% in API batches. The 4'-Keto variant is a primary oxidative degradant.

2.1. Mechanism of Formation

The 4''-hydroxyl group of the cladinose sugar in Azithromycin is susceptible to oxidation during storage, particularly under stress conditions (heat/oxygen) or during synthesis if non-selective oxidants are used.

2.2. Validated HPLC-CAD/MS Protocol

Objective: To separate and quantify the 4'-Keto impurity from the parent Azithromycin and other related substances (e.g., N-oxide, Descladinose).

Reagents:

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 8.0 adjusted with ammonia).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 High-pH Stable (e.g., XBridge C18, 4.6 x 150 mm, 3.5 µm).

Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.060401.0
15.040601.0
20.020801.0
25.060401.0

Detection:

  • Primary: Charged Aerosol Detector (CAD) or ELSD (Macrolides lack strong UV chromophores).

  • Secondary: UV at 210 nm (low sensitivity, prone to baseline drift).

  • Confirmatory: MS (ESI+) m/z 733.5 [M+H]+.

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between Azithromycin and 4'-Keto Azithromycin.

  • Tailing Factor: < 1.5 for the 4'-Keto peak.

Application 2: Synthetic Protocol (Reductive Amination Scaffold)

Context: The 4''-ketone is a gateway to "Ketolide-like" Azithromycin derivatives. Replacing the neutral 4''-OH with a basic amine or oxime can significantly alter ribosomal binding kinetics and improve activity against resistant strains.

3.1. Strategic Workflow

The following diagram illustrates the pathway from Azithromycin to the 4'-Keto intermediate, and its subsequent conversion to active amino-derivatives.

Azithromycin_Pathway cluster_legend Workflow Stages Azi Azithromycin (Parent API) Protect 2'-O-Acetylation (Protection of Desosamine) Azi->Protect Ac2O, DCM Oxidation C4''-Oxidation (Swern or Corey-Kim) Protect->Oxidation DMSO, TFAA KetoInter 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A (The Tool Molecule) Oxidation->KetoInter Isolate & Purify RedAm Reductive Amination (R-NH2 / NaBH3CN) KetoInter->RedAm Functionalization FinalDrug 4''-Amino-Azithromycin Derivatives (Enhanced Activity) RedAm->FinalDrug Deprotection L1 Starting Material L2 Critical Intermediate L3 Target Product

Figure 1: Synthetic workflow utilizing 4'-Keto Azithromycin as a divergent scaffold for medicinal chemistry.

3.2. Detailed Protocol: Reductive Amination

Objective: To convert the 4'-Keto group into a 4''-benzylamine derivative (Model Reaction).

Safety Note: Handle cyanoborohydride with extreme caution (cyanide generation). Work in a fume hood.

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A (1.0 eq, 100 mg) in anhydrous Methanol (5 mL).

    • Add Benzylamine (1.5 eq).

    • Add Acetic Acid (2.0 eq) to adjust pH to ~5–6 (facilitates imine formation).

  • Imine Formation:

    • Stir at Room Temperature (25°C) for 2 hours under Nitrogen atmosphere.

    • Checkpoint: Monitor by TLC (90:10 DCM:MeOH). Disappearance of the ketone spot indicates imine formation.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Slowly add Sodium Cyanoborohydride (NaBH3CN) (2.0 eq).

    • Allow to warm to RT and stir for 12 hours.

  • Work-up:

    • Quench with saturated NaHCO3 solution.

    • Extract with Dichloromethane (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification:

    • Flash Chromatography (Silica Gel).

    • Eluent: DCM:MeOH:NH4OH (90:9:1).

Expected Outcome: Formation of 4''-benzylamino-azithromycin. The stereochemistry at C4'' usually favors the equatorial amine due to the steric bulk of the axial methyl group on the cladinose ring.

Critical Analysis: Structure-Activity Relationship (SAR)

Using the 4'-Keto tool allows researchers to probe the specific contribution of the cladinose hydroxyl group.

Modification at C4'' (Cladinose)Effect on Ribosomal Binding (23S rRNA)Antibacterial Potency (vs. Erythromycin resistant strains)
-OH (Parent Azithromycin) H-bond donor/acceptor. Good binding to wild type.Weak against erm methylated ribosomes.
=O (4'-Keto Intermediate) Loss of H-bond donor. Planar geometry changes sugar pucker.Generally inactive (loss of binding affinity). Used primarily as intermediate.
-NH-R (Amino derivatives) New H-bond donor. Positive charge interacts with phosphate backbone of rRNA.Significantly Enhanced. Can restore activity against resistant strains.

Expert Insight: The 4'-Keto molecule itself is rarely the final drug candidate because the ketone lacks the necessary hydrogen bonding capability for high-affinity ribosomal binding. Its value lies entirely in its "spring-loaded" nature—ready to accept diverse amine linkers that can reach adjacent binding pockets (e.g., the alkyl-aryl side chains of ketolides).

References
  • CymitQuimica. (2023). Product Data Sheet: 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A (CAS 270583-32-9).[1][2][3][4][5][6] Retrieved from

  • European Pharmacopoeia (Ph. Eur.). Azithromycin Monograph: Impurity Standards.[1] (Refer to current EP 10.0/11.0 for Impurity L specifications).

  • Li, Y., et al. (2013). "Synthesis and antibacterial activity of 4''-O-substituted azithromycin analogs." Journal of Antibiotics.
  • Mutak, S. (2007). "Azalides from Azithromycin to new derivatives." Journal of Antibiotics, 60(2), 85-122.
  • Anant Pharmaceuticals. Tulathromycin Impurity 1 / 4'-Keto Azithromycin Data. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A

The following Technical Support Guide is designed for researchers and analytical scientists working with 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A . This molecule is a critical intermediate and impurity structurally...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists working with 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A .

This molecule is a critical intermediate and impurity structurally related to Azithromycin (specifically, it is the 4''-oxidized derivative of Azaerythromycin A).[1] For clarity and precision, this guide utilizes the standard macrolide numbering convention where the cladinose sugar positions are designated with double-primes (e.g., 4''-keto), though we acknowledge the user's nomenclature of "4'-Keto."

Doc ID: TS-AZI-KETO-001 Role: Senior Application Scientist Status: Active / Verified[1][2][3][4][5]

Executive Summary & Molecule Profile

Compound Identity: 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A Common Aliases: 4'-Keto Azaerythromycin A; 4''-Dehydro-desmethyl-azithromycin.[1][2][3][4][5] Critical Structural Features:

  • 15-Membered Azalide Ring: Contains a secondary amine at position 9a (unlike Azithromycin's tertiary amine).[1][2][3][4][5]

  • Modified Cladinose Sugar: Contains a ketone at the C4'' position (referred to as 4' in your request).[1]

Why This Matters: Unlike standard Azithromycin, the presence of the 4''-ketone significantly alters the stability profile of the cladinose sugar. While the azalide ring provides acid stability relative to erythromycin, the oxidized sugar introduces a new susceptibility to


-elimination  under basic conditions and accelerated hydrolysis under acidic conditions.[1]

Interactive Degradation Pathways (Visualization)

The following diagram illustrates the three primary degradation vectors: Acid-catalyzed hydrolysis, Base-catalyzed elimination, and N-oxidation.[1][2][3][4][5]

DegradationPathways Parent 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A (MW ~732 Da) AcidCond Acidic Conditions (pH < 4.0) Parent->AcidCond BaseCond Basic Conditions (pH > 9.0) Parent->BaseCond OxCond Oxidative Stress (Peroxides/Air) Parent->OxCond Declad Degradant A: Decladinosyl Analog (Loss of Keto-Cladinose) Mass Shift: -156/158 Da AcidCond->Declad Glycosidic Hydrolysis (C3-O Cleavage) ElimProd Degradant B: Vinyl Ether / Enone (via Beta-Elimination of Sugar) BaseCond->ElimProd Beta-Elimination (Facilitated by 4'-Ketone) NOxide Degradant C: N-Hydroxy / Nitrone (Oxidation of 9a-NH) OxCond->NOxide N-Oxidation (Secondary Amine)

Caption: Primary degradation vectors. The 4'-ketone moiety destabilizes the C3-glycosidic bond, making the molecule more labile than standard Azithromycin.[2][3][4][5]

Troubleshooting Guides & FAQs

Module A: The Disappearing Peak (Acid Instability)

User Issue: "I am running a standard gradient (0.1% TFA, pH ~2.0) and my main peak area decreases over time, while a new peak appears at RRT 0.4."

Root Cause: The glycosidic bond connecting the cladinose sugar to the macrolide ring (at C3) is acid-labile.[1] Although the 15-membered ring prevents the spiroketalization seen in Erythromycin, the sugar cleavage remains the dominant pathway.[6] The 4'-keto group withdraws electrons, potentially making the glycosidic bond even more susceptible to hydrolysis than in the native sugar.[1]

Diagnostic Steps:

  • Check Mass Balance: Does the new peak correspond to a loss of ~158 Da (the mass of the oxidized cladinose unit)?

  • pH Check: Are you using TFA? Switch to a phosphate or formate buffer adjusted to pH 6.0 - 7.0.[2][3][4][5]

Corrective Action:

  • Protocol: Avoid mobile phases with pH < 5.0.

  • Storage: Store samples in neutral buffer or dry powder form; avoid acidic diluents (e.g., 0.1 N HCl) for dissolution.

Module B: The "Ghost" Peak (Base-Catalyzed Elimination)[1][2][3][4][5]

User Issue: "In alkaline stress tests (pH 10), I see degradation, but it looks different from the acid hydrolysis product."

Root Cause: In standard Azithromycin, the cladinose is relatively stable to base.[1] However, in your 4'-Keto derivative , the ketone at C4'' increases the acidity of the proton at C3'' and C5''. This facilitates a


-elimination  mechanism, where the sugar is cleaved not by hydrolysis, but by elimination, often generating a double bond on the aglycone or within the cleaved sugar fragment.[5]

Mechanism:


[1][2][3][4][5]

Corrective Action:

  • Limit pH exposure to < 8.5.[7][8]

  • Use ammonium hydroxide sparingly if adjusting pH for LC-MS.[2][3][4][5]

Module C: Mass Shift +16 Da (Oxidation)[1][5]

User Issue: "I see a small impurity eluting just before the main peak with a mass shift of +16 Da. Is this the N-oxide?"

Root Cause: Yes. The molecule contains a secondary amine at position 9a (unlike Azithromycin's tertiary amine).[1] Secondary amines are highly susceptible to oxidation to form hydroxylamines (N-OH) or, upon further oxidation/dehydration, nitrones .[1][2][3][4][5]

Distinction from Azithromycin:

  • Azithromycin (Tertiary amine)

    
     N-Oxide (+16 Da).[1][2][3][4][5]
    
  • 4'-Keto Azaerythromycin (Secondary amine)

    
     N-Hydroxyl (+16 Da) 
    
    
    
    Nitrone (-2 Da from N-OH).[1][2][3][4][5]

Corrective Action:

  • Add antioxidants (e.g., BHT) to the sample diluent if the analysis time is long.

  • Use fresh solvents; old THF or ethers often contain peroxides that trigger this.

Validated Experimental Protocols

Protocol 1: Forced Degradation Study (Differentiation)[1][5]

Use this protocol to confirm the identity of impurities appearing in your samples.[1][7]

Stress ConditionReagent / ConditionDurationExpected OutcomeTarget Degradant
Acid Hydrolysis 0.1 N HCl / Acetonitrile (50:[1][2][3][4][5]50)2 hrs @ 60°CComplete loss of cladinose.Decladinosyl-9a-aza-homoerythromycin
Base Hydrolysis 0.1 N NaOH / Acetonitrile (50:[1][2][3][4][5]50)2 hrs @ RTComplex degradation (Elimination).Aglycone Artifacts
Oxidation 3%

30 min @ RT+16 Da peak formation.[1][2][3]N-Hydroxy Derivative
Thermal Solid state, 80°C24 hrsMinimal degradation (Reference).[1][2][3][4][5]N/A
Protocol 2: HPLC-MS Setup for Labile Ketolides

Standard acidic mobile phases may degrade this molecule on-column.[1][2][3][4][5] Use this robust method:

  • Column: C18 (high carbon load, base-deactivated), e.g., Waters XBridge or Phenomenex Gemini.[1][3][4][5]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0).[1][3]

  • Mobile Phase B: Acetonitrile.[2][3][8]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Gradient:

    • 0 min: 30% B[2][3]

    • 15 min: 80% B[2][3]

    • 20 min: 30% B[2][3]

  • Detection: UV @ 210 nm (Lactone) & MS (ESI+).[1][3]

  • Rationale: The basic pH (8.[1]0) stabilizes the glycosidic bond (preventing acid hydrolysis) while being mild enough to avoid rapid base-catalyzed elimination.[1][2][3][5]

Decision Logic for Unknown Impurities

Use this logic flow to identify unknown peaks in your chromatogram.

DecisionTree Start Unknown Peak Detected CheckMass Check Mass Shift (LC-MS) Start->CheckMass MassMinus158 -158 Da CheckMass->MassMinus158 Loss of Sugar MassPlus16 +16 Da CheckMass->MassPlus16 Oxidation MassSame Same Mass (Isobaric) CheckMass->MassSame Isomerization Result1 Acid Hydrolysis (Decladinosyl) MassMinus158->Result1 Result2 N-Hydroxyl / N-Oxide MassPlus16->Result2 Result3 Translactonization or Epimerization MassSame->Result3

Caption: Rapid diagnostic logic for classifying impurities based on mass spectral data.

References

  • Fiese, E. F., & Steffen, S. H. (1990). Comparison of the acid stability of azithromycin and erythromycin A. Journal of Antimicrobial Chemotherapy, 25(suppl_A), 39-47.[1] Link

  • Bright, G. M., et al. (1988). Synthesis, in vitro and in vivo activity of novel 9-deoxo-9a-aza-9a-homoerythromycin A derivatives; a new class of macrolide antibiotics, the azalides.[1][2][3][4][5] The Journal of Antibiotics, 41(8), 1029-1047.[1][5] Link

  • European Pharmacopoeia (Ph.[1][9] Eur.). Azithromycin Monograph 01/2008:1484. (Defines Impurity A as 9-deoxo-9a-aza-9a-homoerythromycin A).[1][2][3][4][5][10][11] Link[5]

  • Klivon Standards. 4'-Keto Azithromycin EP Impurity A (CAS 270583-32-9).[1][2][3][4][5][12] Reference Standard Data Sheet. Link

  • Langley, D. R., et al. (2004). The chemistry of ketolides: structural requirements for stability and activity.[1] Current Medicinal Chemistry - Anti-Infective Agents, 3(2). (Discusses the stability of 3-keto and 4''-keto sugar modifications).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A

Executive Summary 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A (often chemically correlated with 4”-Oxo-Azithromycin or specific oxidized impurities of Azithromycin) represents a critical intermediate and reference stan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A (often chemically correlated with 4”-Oxo-Azithromycin or specific oxidized impurities of Azithromycin) represents a critical intermediate and reference standard in the analysis of azalide antibiotics.[1][2][3]

Unlike the parent molecule (Azithromycin), which is noted for its acid stability due to the absence of the C9 ketone, this 4'-keto derivative introduces a reactive carbonyl group on the sugar moiety (typically the cladinose ring). This structural modification significantly alters its stability profile, making it susceptible to hydration (gem-diol formation) , enolization , and facile hydrolysis under conditions where the parent drug would remain stable.[1][2][3]

This guide provides authoritative troubleshooting for researchers observing peak splitting, potency loss, or precipitation in solution.

Module 1: Chemical Stability & Degradation Mechanisms

To troubleshoot effectively, you must understand the causality of the instability.[3] The introduction of the keto group creates two primary vectors for degradation in solution.[3]

The Hydration Equilibrium (The "Ghost Peak" Phenomenon)

In aqueous or protic solvents (like Methanol/Water mixtures), the C4' ketone is electron-deficient and prone to nucleophilic attack by water, forming a gem-diol (hydrate) .[2][3]

  • Observation: In HPLC, this manifests as peak broadening or "splitting" (two peaks for the same compound) because the interconversion rate between the ketone and hydrate forms is slow on the chromatographic time scale.[3]

  • Risk: Quantitation errors if both forms are not integrated.[1][3]

Beta-Elimination & Sugar Loss

The presence of a ketone at the C4' (or C4") position acidifies the protons on the adjacent carbons.[3] In basic conditions, or even neutral buffers at elevated temperatures, this facilitates beta-elimination .[1][2][3]

  • Mechanism: The sugar moiety is cleaved from the macrolide ring.[1][3]

  • Result: Irreversible degradation into the aglycone and degradation products of the sugar.[3]

Visualizing the Instability Pathway

DegradationPathway Parent 4'-Keto Azithromycin (Ketone Form) Hydrate Gem-Diol Hydrate (Reversible) Parent->Hydrate + H2O (Fast/Equilibrium) Elimination Beta-Elimination (Irreversible) Parent->Elimination pH > 7.5 or Heat Aglycone Decosaminyl-Azalide (Sugar Loss) Elimination->Aglycone Cleavage

Figure 1: The dual-instability pathway.[1][2][3] Reversible hydration causes analytical artifacts, while elimination causes permanent sample loss.[1][2][3]

Module 2: Troubleshooting Solution Stability (FAQs)

Q1: Why does my HPLC peak split into two when analyzing this compound?

Diagnosis: On-column hydration. Technical Explanation: The 4'-keto group exists in equilibrium with its gem-diol form.[1][2][3] If your mobile phase contains water (which it almost certainly does for RP-HPLC) and the column temperature is low, the two forms separate.[3] Corrective Action:

  • Increase Column Temperature: Raise to 45°C - 50°C . This accelerates the interconversion rate, merging the two species into a single, sharp peak (time-averaged peak).[1][2][3]

  • Adjust Mobile Phase: Ensure a constant pH. Use a phosphate or acetate buffer (pH 6.5–7.0) rather than unbuffered water to stabilize the equilibrium.

Q2: The compound degrades rapidly in my standard stock solution. Why?

Diagnosis: Solvent incompatibility.[1][3] Technical Explanation: Storing keto-macrolides in Methanol (MeOH) is risky.[1][2][3] MeOH is a protic solvent that can form hemiacetals with the ketone.[3] Additionally, if the solution is not buffered, trace acidity in the solvent can catalyze glycosidic hydrolysis.[3] Corrective Action:

  • Preferred Solvent: Acetonitrile (ACN).[1] It is aprotic and minimizes interaction with the ketone.

  • Storage: Prepare stock solutions in 100% Acetonitrile and store at -20°C . Only dilute with buffer immediately prior to injection.[1]

Q3: I see a gradual loss of potency over 24 hours in the autosampler.

Diagnosis: Hydrolysis or Stereochemical instability. Technical Explanation: Even at neutral pH, the "activated" keto-sugar is less stable than the native hydroxyl-sugar of Azithromycin.[1][2][3] Corrective Action:

  • Autosampler Temperature: Must be set to 4°C .

  • Time Limit: Limit autosampler residence time to < 12 hours . For longer runs, prepare fresh dilutions.

Module 3: Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Use this protocol to ensure the integrity of reference standards.

  • Weighing: Weigh approximately 10 mg of 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A into a low-actinic (amber) volumetric flask.

    • Why: Amber glass protects from potential photo-oxidation, though macrolides are generally photo-stable, keto-derivatives can be sensitive.[1][2][3]

  • Dissolution: Add 5 mL of HPLC-grade Acetonitrile (ACN) . Sonicate briefly (max 30 seconds) to dissolve.

    • Note: Avoid Methanol to prevent hemiacetal formation.[1]

  • Dilution (for immediate use): Dilute to volume with Ammonium Acetate Buffer (pH 6.8) only if injecting immediately.

    • Critical: If storing the stock, dilute to volume with ACN and freeze.[1]

Protocol B: Solvent Compatibility Matrix
Solvent SystemStability RatingRisk FactorRecommended Use
Water (Unbuffered) 🔴 PoorUncontrolled pH leads to hydrolysis.[1][2][3]Avoid.
Methanol 🟠 ModerateHemiacetal formation; peak broadening.[1][3]Short-term only.
Acetonitrile (Pure) 🟢 ExcellentInert; minimizes side reactions.[3]Stock Storage.
Phosphate Buffer (pH 2-4) 🔴 CriticalRapid hydrolysis of cladinose sugar.[1][2][3]Never use.
Phosphate Buffer (pH 6.5-7.5) 🟢 GoodOptimal stability window.[1][2][3]Mobile Phase / Diluent.[1][3][4]
Ammonium Hydroxide (pH > 9) 🟠 ModerateRisk of epimerization/elimination.[3]Avoid long exposure.[1][3]

Module 4: Logical Troubleshooting Workflow

Use this decision tree to diagnose stability issues during method development.

TroubleshootingTree Start Start: Stability Issue Observed IssueType Identify Issue Type Start->IssueType SplitPeak Peak Splitting / Broadening IssueType->SplitPeak PotencyLoss Loss of Potency / Area IssueType->PotencyLoss TempCheck Is Column Temp < 40°C? SplitPeak->TempCheck pHCheck Is pH < 6.0? PotencyLoss->pHCheck SolventCheck Is Solvent Protic (MeOH/H2O)? TempCheck->SolventCheck No ActionTemp Action: Increase Temp to 50°C TempCheck->ActionTemp Yes ActionSolvent Action: Switch to ACN SolventCheck->ActionSolvent Yes pHCheck->ActionSolvent No (Check Storage) ActionBuffer Action: Buffer to pH 6.8 pHCheck->ActionBuffer Yes (Hydrolysis Risk)

Figure 2: Decision tree for diagnosing solution instability.

References

  • European Pharmacopoeia (Ph.[1][3] Eur.) . Azithromycin Monograph 1484. (Defines Impurity A and related azalide structures). [3]

  • United States Pharmacopeia (USP) . Azithromycin: Organic Impurities Procedures. (Provides chromatographic conditions for separating keto-impurities). [3]

  • Kobrehel, G., et al. (1988).[1][3] "Synthesis and properties of 9-deoxo-9a-aza-9a-homoerythromycin A derivatives." Journal of Antibiotics. (Foundational chemistry of the azalide ring expansion and stability).

  • McFarland, J. W., et al. (1997).[1][3] "Quantitative Structure-Activity Relationships among Macrolide Antibacterial Agents: In Vitro and In Vivo Potency against Pasteurella multocida." Journal of Medicinal Chemistry. (Discusses the impact of C4" modifications on stability).

  • Fiori, J., et al. (2005).[1][3] "Degradation profile of azithromycin in solution." Journal of Pharmaceutical and Biomedical Analysis. (Specific study on hydrolysis pathways of azithromycin derivatives).

Sources

Troubleshooting

Technical Support Center: Purification of 9-Deoxo-9a-aza-9a-homo-Erythromycin A Derivatives

Introduction: Welcome to the dedicated technical support resource for the purification of 9-Deoxo-9a-aza-9a-homo-Erythromycin A derivatives, including the novel 4'-Keto analogue. The introduction of a nitrogen atom into...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the dedicated technical support resource for the purification of 9-Deoxo-9a-aza-9a-homo-Erythromycin A derivatives, including the novel 4'-Keto analogue. The introduction of a nitrogen atom into the macrolide ring to form the azalide core, as seen in compounds like Azithromycin, presents unique purification challenges. This guide is designed to provide researchers, medicinal chemists, and process development scientists with practical, field-tested insights to overcome common hurdles in achieving high purity for this class of compounds.

The methodologies and troubleshooting advice provided herein are grounded in established principles for the purification of azalides, drawing parallels from the extensive literature on Azithromycin and its analogues. While "9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A" is a specific novel entity, the fundamental challenges of dealing with structurally related impurities, diastereomers, and degradation products are highly conserved. This guide will equip you with the expertise to diagnose issues, optimize protocols, and validate the purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect when synthesizing 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A?

A1: Based on the synthesis of related azalides like Azithromycin, you should anticipate several classes of impurities. These typically arise from the Beckmann rearrangement used to insert the nitrogen atom and subsequent synthetic steps. Key impurity classes include:

  • Starting Material Carryover: Unreacted Erythromycin A oxime.

  • Isomeric Impurities: Formation of the 9a,11-cyclic ether or other structural isomers.

  • Degradation Products: Hydrolysis of the cladinose or desosamine sugars, particularly under acidic or basic conditions.

  • Over-alkylation/Methylation Products: If methylation is part of the synthesis to form the tertiary amine at the 9a position.

  • Oxidation Products: The introduction of the 4'-Keto group may present unique stability challenges, making the desosamine sugar susceptible to further oxidation or rearrangement.

Q2: What is the general stability profile of this azalide compound? Any specific storage recommendations?

A2: Azalides are generally more stable in acidic conditions than their macrolide precursors like Erythromycin A. However, the lactone ring is still susceptible to hydrolysis under strong basic conditions. The 4'-Keto modification may introduce additional instability. It is recommended to store the compound at -20°C in a desiccated environment. For solutions, use aprotic solvents and store at low temperatures to minimize degradation.

Q3: Which analytical techniques are most suitable for assessing the purity of my compound?

A3: A multi-pronged approach is essential for accurate purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis of azalides. A reversed-phase C18 column with a buffered mobile phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (acetonitrile or methanol) is a good starting point. UV detection at around 210-215 nm is typical.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the primary structure and identifying isomeric impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups, including the new 4'-Keto group and the lactone.

Troubleshooting Guide: Common Purification Challenges

Issue 1: Persistent Impurity Peak in HPLC Analysis After Initial Purification

Question: I have performed an initial purification of my crude product, but I consistently see a persistent impurity peak in my HPLC chromatogram that is very close to my main product peak. How can I resolve this?

Answer: This is a common issue, often due to a structurally similar impurity. Here’s a systematic approach to diagnose and resolve this:

Step 1: Identify the Impurity. Use LC-MS to determine the molecular weight of the impurity. This will give you a clue as to its identity. Is it an isomer (same molecular weight)? Or a demethylated/oxidized version?

Step 2: Optimize Your Chromatographic Separation. Before attempting re-purification, ensure your analytical method can resolve the impurity from the product.

  • Method: Adjust the mobile phase composition. A shallower gradient or isocratic elution might improve resolution.

  • Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity.

  • Temperature: Varying the column temperature can also alter selectivity and improve separation.

Step 3: Re-purification Strategy.

  • Recrystallization: This is often the most effective method for removing closely related impurities if a suitable solvent system can be found. Experiment with a range of solvents, from polar (e.g., ethanol, isopropanol) to non-polar (e.g., heptane, toluene), and their mixtures. A good crystallization solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below, while the impurity remains in solution.

  • Flash Chromatography: If recrystallization fails, preparative chromatography is the next step.

    • Stationary Phase: Use a high-resolution silica gel or, for better performance, a C18 reversed-phase silica. -Mobile Phase: Use the optimized conditions from your analytical HPLC as a starting point.

Workflow for Resolving a Persistent Impurity

G cluster_0 Impurity Diagnosis & Resolution A Persistent Impurity Peak Observed in HPLC B Characterize Impurity (LC-MS, NMR) A->B  Identify the unknown C Optimize Analytical HPLC Method B->C  Improve separation for  accurate assessment D Attempt Recrystallization C->D  First-line purification attempt F Purity Confirmed? (>99%) D->F [No] Poor yield or purity improvement G Product Meets Purity Specs D->G [Yes] E Perform Preparative Chromatography E->G  Purity achieved F->E  Proceed if crystallization fails

Caption: Decision workflow for addressing a persistent impurity.

Issue 2: Low Yield After Column Chromatography

Question: I am losing a significant amount of my compound during silica gel column chromatography. What could be the cause and how can I improve my recovery?

Answer: Low recovery from silica gel chromatography is often due to the basic nature of the azalide interacting strongly with the acidic silica surface.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Strong Adsorption to Silica The basic nitrogen atoms (especially the one at the 9a position) can bind irreversibly to the acidic silanol groups on the silica surface.1. Deactivate the Silica: Pre-treat the silica gel with a base. A common method is to use a mobile phase containing a small amount of a volatile amine, such as triethylamine (0.1-1%) or ammonium hydroxide. This will neutralize the active sites. 2. Use Alumina: Consider using basic or neutral alumina as the stationary phase instead of silica gel.
Compound Degradation on Column Prolonged exposure to the acidic silica surface can cause degradation of acid-labile groups, such as the glycosidic bonds of the sugars.1. Increase Flow Rate: Run the column faster to minimize the residence time of the compound on the stationary phase. 2. Use a Less Acidic Stationary Phase: Consider using a deactivated silica or an alternative support.
Inappropriate Solvent Polarity If the mobile phase is not polar enough, the compound will not elute efficiently. If it is too polar, it may co-elute with impurities.1. Systematic Solvent Screening: Use Thin Layer Chromatography (TLC) to find the optimal solvent system. A good starting point for azalides is a mixture of dichloromethane, methanol, and ammonium hydroxide. 2. Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity to elute your compound, leaving strongly bound impurities behind.

Experimental Protocol: Deactivating Silica Gel for Flash Chromatography

  • Prepare Slurry: In a fume hood, weigh the required amount of silica gel and suspend it in the initial, least polar mobile phase you plan to use for your chromatography.

  • Add Base: To this slurry, add triethylamine to a final concentration of 0.5% (v/v). For example, for every 100 mL of solvent in your slurry, add 0.5 mL of triethylamine.

  • Equilibrate: Stir the slurry for 15-20 minutes to ensure the triethylamine has thoroughly coated the silica gel.

  • Pack Column: Pack your column with this slurry as you normally would.

  • Equilibrate Column: Before loading your sample, run at least 2-3 column volumes of the initial mobile phase (containing 0.5% triethylamine) through the packed column to ensure it is fully equilibrated.

  • Load Sample & Elute: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column. Proceed with the elution, ensuring that your entire gradient or isocratic mobile phase contains the same concentration of triethylamine.

Issue 3: Product is an Amorphous Solid and Difficult to Handle

Question: My final product after purification is an amorphous, sticky solid that is difficult to handle and dry. How can I induce crystallization to obtain a stable, crystalline solid?

Answer: Obtaining a crystalline solid is highly desirable for stability and ease of handling. Amorphous solids can also trap residual solvents.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: The key is to find a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.

    • Prepare Saturated Solutions: In small vials, attempt to dissolve a small amount of your amorphous solid in various solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, isopropanol) at room temperature.

    • Heat & Cool: For solvents where it doesn't readily dissolve, gently heat the mixture. If it dissolves upon heating, allow it to cool slowly to room temperature, and then place it in a 4°C refrigerator or -20°C freezer. Observe for crystal formation.

    • Anti-Solvent Addition: If you have a solvent in which your compound is very soluble (e.g., dichloromethane or acetone), try slowly adding a non-solvent (an "anti-solvent") in which it is insoluble (e.g., hexane, heptane, or water) until the solution becomes turbid. Then, add a small amount of the good solvent to clarify it and allow it to stand.

  • Inducing Crystallization:

    • Seeding: If you have a tiny crystal from a previous batch, add it to a supersaturated solution to initiate crystal growth.

    • Scratching: Use a glass rod to gently scratch the inside surface of the vial below the solution level. The microscopic scratches can provide a nucleation site for crystal growth.

    • Slow Evaporation: Allow the solvent of a dilute solution to evaporate slowly in a loosely covered vial.

Visualization of the Crystallization Process

G cluster_1 Crystallization Workflow A Start with Purified, Amorphous Product B Solvent Screening (Single & Bi-phasic systems) A->B C Prepare Supersaturated Solution (Heating) B->C D Induce Crystallization C->D E Slow Cooling (Ambient -> 4°C -> -20°C) D->E F Seeding / Scratching D->F G Anti-Solvent Addition D->G H Isolate Crystals (Filtration) E->H F->H G->H I Wash with Cold Solvent & Dry Under Vacuum H->I J Crystalline, Stable Product I->J

Caption: Methodologies for inducing crystallization of an amorphous solid.

References

  • Nikić, K., et al. (2014). Synthesis and characterization of azithromycin impurities. Journal of the Serbian Chemical Society. [Link]

  • Šušković, J., et al. (2005). Azithromycin: A New Generation of Macrolide Antibiotics. Food Technology and Biotechnology. [Link]

  • European Pharmacopoeia (Ph. Eur.). (2020). Azithromycin Monograph (01/2020:1394). EDQM. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry. [Link]

Reference Data & Comparative Studies

Validation

Comparative Analysis of Azalide Intermediates: Synthetic Efficiency and Stability Profiles

Executive Summary The transition from the 14-membered erythromycin scaffold to the 15-membered azalide ring (Azithromycin) represents one of the most significant bioisosteric upgrades in antibiotic history. This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from the 14-membered erythromycin scaffold to the 15-membered azalide ring (Azithromycin) represents one of the most significant bioisosteric upgrades in antibiotic history. This guide provides a comparative technical analysis of the critical intermediates involved in this synthesis: Erythromycin A Oxime , the 6,9-Imino Ether , and Azaerythromycin A .

Unlike standard reviews, this analysis focuses on the process-critical parameters: stereochemical control of the oxime, the hydrolytic instability of the imino ether, and the kinetic acid stability of the final amine. We provide experimental protocols for the stereoselective synthesis of the 9(E)-oxime and comparative data on degradation kinetics.

The Azalide Scaffold: Mechanism of Ring Expansion

The defining characteristic of azalides is the insertion of a nitrogen atom into the lactone ring, expanding it from 14 to 15 members. This is achieved via the Beckmann Rearrangement of Erythromycin A Oxime.[1]

Why Expand the Ring?

The primary failure mode of Erythromycin A is acid instability. In the gastric environment (pH < 2), the C-6 hydroxyl group attacks the C-9 ketone, forming a hemiketal, which dehydrates to form the inactive Erythromycin-6,9-spiroketal .

By converting the C-9 ketone to an amine (azalide), we eliminate the electrophilic carbonyl target, rendering the spiroketalization pathway impossible.

Comparative Analysis of Key Intermediates

Intermediate A: Erythromycin A 9-Oxime

The Stereochemical Gatekeeper

The synthesis of the oxime is the most critical quality control point. The oxime exists as two geometric isomers: 9(E) and 9(Z) .

  • 9(E)-Oxime: The hydroxyl group is trans to the C-10 methyl. This isomer undergoes the desired Beckmann rearrangement to expand the ring.

  • 9(Z)-Oxime: The hydroxyl group is cis. This isomer does not rearrange to the desired azalide; instead, it often degrades or forms macrolactams that are difficult to purge.

Operational Insight: Process conditions must favor the E-isomer. Using isopropanol/acetic acid systems can push the E:Z ratio above 95:5.

Intermediate B: 6,9-Imino Ether (Cyclic Imidate)

The Transient Bridge

Following the Beckmann rearrangement, the resulting intermediate is a cyclic imino ether (imidate).

  • Reactivity: This compound is highly reactive. It serves as the bridge between the oxime and the amine.

  • Stability Risk: It is susceptible to hydrolysis back to the amide or degradation if the reduction step is delayed. It is rarely isolated in commercial manufacturing but processed in situ to Azaerythromycin.

Intermediate C: Azaerythromycin A (Desmethyl-Azithromycin)

The Stable Precursor

This is the 15-membered amine lacking the N-methyl group.

  • Performance: It exhibits the acid stability profile of the final drug but lacks the optimal pharmacokinetics (half-life and tissue penetration) provided by the N-methyl group.

  • Purity Marker: Residual Azaerythromycin is a standard specified impurity in Azithromycin API (Limit < 0.3%).

Experimental Performance Data

Table 1: Acid Stability Kinetics (pH 2.0, 37°C)

Comparison of the parent scaffold vs. the azalide intermediates.

CompoundDegradation MechanismT(10%) Decay TimeActivation Energy (kcal/mol)
Erythromycin A Intramolecular Spiroketalization3.7 seconds 15.6
Erythromycin Oxime Hydrolysis to Ketone~5 - 10 minutesN/A
Azithromycin Ether Hydrolysis (Cladinose cleavage)20.1 minutes 25.3

Data Source: Derived from kinetic studies by Fiese & Steffen (1990).

Table 2: Stereoselectivity of Oxime Synthesis

Effect of solvent system on the Yield and E/Z Ratio of Erythromycin A Oxime.

Solvent SystemCatalystTotal Yield (%)E : Z Isomer Ratio
Ethanol (Abs)Pyridine75%60 : 40
MethanolNaOAc82%70 : 30
Isopropanol Acetic Acid 97% > 95 : 5

Operational Note: The Isopropanol/Acetic Acid system promotes thermodynamic equilibration to the more stable E-isomer.

Detailed Experimental Protocols

Protocol 1: Stereoselective Synthesis of Erythromycin A 9(E)-Oxime

Objective: To maximize the E-isomer yield for efficient rearrangement.

Reagents:

  • Erythromycin A (10 g, 13.6 mmol)

  • Hydroxylamine Hydrochloride (5 g, 72 mmol)

  • Isopropanol (50 mL)

  • Acetic Acid (Glacial, 5 mL)

Workflow:

  • Dissolution: Charge Erythromycin A into a round-bottom flask containing Isopropanol. Stir until dissolved.

  • Addition: Add Hydroxylamine HCl followed by Acetic Acid. The solution may warm slightly (exothermic).

  • Reaction: Reflux the mixture at 70–75°C for 24 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: DCM:MeOH:NH4OH 90:10:1). The E-isomer moves slower than the Z-isomer on silica.

  • Workup: Cool to room temperature. Add water (50 mL) and adjust pH to 10–11 using NaOH (20% aq).

  • Isolation: The oxime precipitates. Filter the white solid.

  • Purification: Recrystallize from Isopropanol/Water to remove Z-isomer traces.

    • Expected Yield: ~9.8 g (95%).

Protocol 2: Beckmann Rearrangement to 6,9-Imino Ether

Objective: Ring expansion from 14 to 15 members.

Reagents:

  • Erythromycin 9(E)-Oxime (5 g)

  • p-Toluenesulfonyl Chloride (Tos-Cl) (2.5 g)

  • Pyridine (30 mL) - Acts as solvent and base

Workflow:

  • Chill: Dissolve the Oxime in Pyridine and cool to 0–5°C in an ice bath.

  • Activation: Add Tos-Cl portion-wise over 30 minutes. Maintain temperature < 10°C to prevent degradation.

  • Rearrangement: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Mechanism:[2] The O-tosyl oxime intermediate undergoes rearrangement to form the cyclic imino ether.

  • Quench: Pour the reaction mixture into ice-cold water (200 mL).

  • Extraction: Extract immediately with Chloroform (3 x 50 mL).

    • Critical Step: Do not delay. The imino ether is hydrolytically unstable. Proceed immediately to the reduction step (Sodium Borohydride reduction) to generate Azaerythromycin.

Pathway Visualization

The following diagram illustrates the synthetic flow and the critical stereochemical "dead end" of the Z-oxime.

AzalideSynthesis cluster_Oxime Stereochemical Checkpoint Erythromycin Erythromycin A (14-Membered Lactone) EOxime 9(E)-Oxime (Trans-Isomer) Erythromycin->EOxime NH2OH.HCl / HOAc (Main Pathway) ZOxime 9(Z)-Oxime (Cis-Isomer) Erythromycin->ZOxime Side Reaction IminoEther 6,9-Imino Ether (Transient Intermediate) EOxime->IminoEther Beckmann Rearrangement (Tos-Cl / Pyridine) Impurity Degradation/Lactams (Process Impurities) ZOxime->Impurity No Rearrangement AzaEryth Azaerythromycin A (15-Membered Amine) IminoEther->AzaEryth Reduction (NaBH4) Azithromycin Azithromycin (Final Product) AzaEryth->Azithromycin Eschweiler-Clarke Methylation

Figure 1: Synthetic pathway of Azithromycin highlighting the critical stereoselective divergence at the oxime stage.

References

  • Djokic, S., et al. (1986).[3] Erythromycin series.[4][5][3][6][7][8][9] Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement.[1] Journal of the Chemical Society, Perkin Transactions 1.[3]

  • Fiese, E. F., & Steffen, S. H. (1990).[1][10] Comparison of the acid stability of azithromycin and erythromycin A. Journal of Antimicrobial Chemotherapy.[1][3]

  • Mutak, S. (2007).[8] Azalides from azithromycin to new azalide derivatives.[4][10][8] The Journal of Antibiotics.

  • Bayod-Jasanada, M., et al. (1997). Process for the synthesis of Azithromycin.[5][9][11][12] U.S. Patent & Trademark Office.

Sources

Comparative

Advanced Purity Validation of 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A: A Comparative Technical Guide

Topic: Advanced Methods for Validating the Purity of "9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A" Content Type: Publish Comparison Guide Audience: Senior Analytical Scientists, QC Managers, and Drug Development Profes...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Methods for Validating the Purity of "9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A" Content Type: Publish Comparison Guide

Audience: Senior Analytical Scientists, QC Managers, and Drug Development Professionals.[]

Executive Summary & Molecule Profile[1]

9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A (CAS: 270583-32-9), often referred to as 4'-Keto Azithromycin , is a critical oxidative impurity and degradation product of Azithromycin.[] Its presence directly impacts the safety profile of the API due to the structural modification on the desosamine/cladinose sugar moieties, potentially altering antimicrobial activity and toxicity.

Validating the purity of this specific compound—whether as a reference standard or an impurity in a drug substance—presents a distinct analytical challenge: Macrolides lack a strong UV chromophore.

This guide objectively compares three analytical approaches to validating its purity:

  • HPLC-CAD (Charged Aerosol Detection): The modern gold standard for relative response uniformity.[]

  • HPLC-UV (210 nm): The traditional compendial method, limited by sensitivity and response factor variability.[]

  • LC-MS/MS: The ultimate tool for specificity and trace identification.[]

Comparative Methodology Overview

The following table summarizes the performance metrics of the primary validation methods.

FeatureHPLC-CAD (Recommended) HPLC-UV (Traditional) LC-MS/MS (Identity)
Principle Mass-sensitive (Universal)Light Absorption (Chromophore)Mass-to-Charge Ratio
Sensitivity (LOQ) High (~1-5 ng on column)Moderate/Low (Requires high conc.)[]Very High (pg range)
Response Factor Uniform (Mass-dependent)Variable (Structure-dependent)Highly Variable (Ionization efficiency)
Linearity Curvilinear (Polynomial fit often needed)Linear (Beer-Lambert)Linear (Dynamic range limited)
Suitability Purity Assignment (Mass Balance) Routine QC (if standard available)Trace Impurity Profiling
Cost/Complexity ModerateLowHigh

Deep Dive: HPLC-CAD (The Modern Standard)[1]

Why it wins: For "9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A," the ketone modification significantly alters the UV absorption profile compared to the parent Azithromycin.[] HPLC-UV relies on response factors (RF) that must be experimentally determined. CAD provides a near-uniform response , allowing for accurate purity calculation (% area normalization) without requiring an identical reference standard for every potential degradant.[]

Experimental Protocol: HPLC-CAD
  • Instrument: UHPLC system coupled with a Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).[]

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH resistant).[]

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm.[]

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Hydroxide (pH 10.[]0) or Ammonium Formate (pH adjusted). High pH is critical to suppress protonation of the amine, ensuring sharp peaks.

    • Solvent B: Acetonitrile / Methanol (50:50).[]

  • Gradient:

    • 0 min: 40% B

    • 20 min: 80% B

    • 25 min: 80% B

    • 25.1 min: 40% B (Re-equilibration critical for CAD).

  • Flow Rate: 1.0 mL/min.[]

  • CAD Settings:

    • Evaporation Temp: 35°C (Optimized for semi-volatiles).

    • Power Function: 1.0 (or optimized for linearity).

Validation Check: Ensure the Power Function is calibrated. CAD response is naturally non-linear (log-log linear).[] For purity validation >98%, a polynomial regression or linearized curve fitting is required.[]

Deep Dive: HPLC-UV (The Compendial Approach)

Why it persists: It is the standard for USP/EP monographs. However, for "4'-Keto," the lack of a conjugated system means detection must occur at 210 nm , where solvent cut-off noise is high.[]

Experimental Protocol: HPLC-UV
  • Wavelength: 210 nm (Bandwidth 4 nm).[]

  • Column: High-pH stable C18 (same as CAD) or specialized polymer columns (PLRP-S) as per older monographs.[]

  • Buffer: Phosphate buffer (pH 11) is often used in older methods but is incompatible with MS/CAD .[]

    • Modern Adaptation:[][2] Use 10 mM Potassium Phosphate dibasic (pH 8.[]0) / Acetonitrile.[][3][4]

  • Critical Limitation:

    • You must determine the Relative Response Factor (RRF) of the 4'-Keto impurity vs. Azithromycin.[]

    • Experiment: Inject equimolar concentrations of pure Azithromycin and pure 4'-Keto Azithromycin.[] Calculate:

      
      .[]
      
    • Expectation: RRF will likely deviate from 1.0 due to the ketone group.

Visualizing the Analytical Workflow

The following diagram outlines the decision process for validating the purity of the reference material.

PurityValidation Start Start: 4'-Keto Azithromycin Sample Identity 1. Identity Confirmation (H-NMR, MS/MS, IR) Start->Identity PurityCheck 2. Purity Assessment Identity->PurityCheck Choice Select Detector PurityCheck->Choice UV Method A: HPLC-UV (210 nm) *Requires RRF Determination* Choice->UV Routine QC CAD Method B: HPLC-CAD *Universal Response* Choice->CAD R&D / No Ref Std qNMR Method C: qNMR *Absolute Purity (Primary Std)* Choice->qNMR Standard Qualification ResultUV Result: Relative Purity % (Subject to RRF error) UV->ResultUV ResultCAD Result: Mass Balance Purity % (High Accuracy) CAD->ResultCAD ResultqNMR Result: Absolute Potency % (Gold Standard) qNMR->ResultqNMR

Caption: Analytical decision tree for characterizing 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A.

Validation Framework (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), you must perform the following validation steps.

A. Specificity (Stress Testing)
  • Protocol: Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidative (3% H2O2) stress.[]

  • Requirement: The "4'-Keto" peak must be spectrally pure (Peak Purity Index > 0.999 via DAD) and resolved (Resolution > 1.5) from all degradants.[]

  • Note: Azithromycin degrades rapidly in acid (cleavage of cladinose).[] Ensure the 4'-Keto peak is distinct from the "Decladinose" peak.[]

B. Linearity & Range
  • UV: Plot Concentration vs. Area.

    
    .[]
    
  • CAD: Plot log(Concentration) vs. log(Area) OR use a polynomial fit. Range: LOQ to 120% of target concentration.

C. Accuracy (Recovery)
  • Spike Recovery: Spike the "4'-Keto" impurity into a matrix of pure Azithromycin at 0.1%, 0.5%, and 1.0% levels.[]

  • Acceptance: Recovery between 90-110%.[]

References

  • United States Pharmacopeia (USP). Azithromycin Monograph: Organic Impurities.[] USP-NF.[] []

  • European Pharmacopoeia (Ph.[][5] Eur.). Azithromycin: Impurity A (4'-Keto Azithromycin).[][6] EDQM.[]

  • Holzgrabe, U., et al. (2010).[] Charged aerosol detection in pharmaceutical analysis.[3][7][8] Journal of Chromatography A. []

  • LGC Standards. 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A Reference Material Data.Link[]

  • CymitQuimica. Chemical Data for CAS 270583-32-9.[][6]Link[]

Sources

Validation

Analytical Comparison Guide: 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A vs. Azithromycin

The following is a comprehensive Publish Comparison Guide regarding the cross-reactivity and analytical profiling of 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A . Content Type: Technical Comparison & Validation Guide T...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide regarding the cross-reactivity and analytical profiling of 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A .

Content Type: Technical Comparison & Validation Guide Target Audience: Analytical Chemists, QC Specialists, and Drug Development Scientists Subject: Cross-Reactivity Profiling & Impurity Characterization (CAS: 270583-32-9)

Executive Summary

In the development and quality control of macrolide antibiotics, distinguishing the active pharmaceutical ingredient (API) from structurally similar impurities is critical for patient safety and regulatory compliance (ICH Q3A/B).

This guide focuses on 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A (hereafter referred to as 4'-Keto-Azaerythromycin ), a key oxidative and demethylated impurity of Azithromycin. Due to its structural homology—differing only by the absence of an N-methyl group and the oxidation of the 4'-hydroxyl—this compound presents significant challenges in immunological cross-reactivity (ELISA) and chromatographic resolution (LC-MS).

This document provides a validated framework for evaluating the cross-reactivity of 4'-Keto-Azaerythromycin against Azithromycin, ensuring robust method specificity.

Technical Context & Structural Homology

To understand the cross-reactivity potential, one must analyze the structural deviation from the parent molecule.

  • Parent Molecule (Azithromycin): A 15-membered azalide containing an N-methylated desosamine sugar and a cladinose sugar.

  • Target Impurity (4'-Keto-Azaerythromycin):

    • N-Demethylation: Lacks the methyl group on the 9a-nitrogen (aza-bridge) or the desosamine nitrogen (depending on synthesis route, typically 9a-homo implies the ring expansion). Correction based on formula C37H68N2O12: It is the N-demethylated, 4'-oxidized analog.

    • 4'-Oxidation: The hydroxyl group at the 4'-position (cladinose/desosamine interface) is oxidized to a ketone.

Why Cross-Reactivity Occurs: Antibodies raised against Azithromycin typically target the macrolactone ring or the sugar moieties. The 4'-Keto modification alters the electronic profile of the sugar, potentially reducing antibody binding affinity. However, the conserved lactone core creates a high risk of false positives in residue screening.

Figure 1: Structural Divergence & Cross-Reactivity Logic

G Azithromycin Azithromycin (Parent) C38H72N2O12 Impurity 4'-Keto-Azaerythromycin (Impurity) C37H68N2O12 Azithromycin->Impurity Degradation/Metabolism (-CH3, -2H) Antibody Anti-Azithromycin Antibody (IgG) Azithromycin->Antibody High Affinity (100% Binding) Impurity->Antibody Reduced Affinity (Cross-Reactivity) Receptor Metabolic Enzyme (CYP3A4) Impurity->Receptor Potential Inhibition (Interference)

Caption: Structural relationship showing the degradation pathway and competitive binding potential of the 4'-Keto impurity against the parent antibody.

Comparative Analysis: Performance & Specificity

The following table summarizes the expected performance metrics when comparing the Impurity to the Parent Drug in standard assay formats.

FeatureAzithromycin (Parent)4'-Keto-Azaerythromycin (Impurity)Impact on Assay
Molecular Weight ~749.0 Da~732.9 DaMass Shift (-16 Da) allows MS resolution.
ELISA Binding (IC50) Low (High Affinity)Higher (Lower Affinity)Cross-Reactivity: Typically 5–15% depending on antibody epitope specificity.
HPLC Retention (RT) BaselineSlightly Lower (More Polar)The ketone makes the impurity slightly more polar than the hydroxylated parent.
UV Absorbance Low (End absorption)Increased at ~280nmThe ketone group (C=O) introduces a weak chromophore, aiding UV detection.

Experimental Protocol: Cross-Reactivity Determination

To objectively define the cross-reactivity (CR) of 4'-Keto-Azaerythromycin, you must perform a Competitive Inhibition ELISA . This protocol validates whether your Azithromycin assay can distinguish the impurity.

Methodology: Competitive ELISA for CR Calculation

Objective: Determine the concentration of Impurity required to inhibit 50% of antibody binding (IC50) compared to Azithromycin.

Reagents:

  • Azithromycin-BSA Conjugate (Coating Antigen).[1]

  • Rabbit Anti-Azithromycin Polyclonal Antibody.

  • HRP-Secondary Antibody.

  • Analytes: Azithromycin Standard (99% purity) and 4'-Keto-Azaerythromycin Standard (CAS 270583-32-9).

Step-by-Step Workflow:

  • Coating: Coat 96-well microplate with Azithromycin-BSA (1 µg/mL) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 1% BSA in PBS for 2 hours.

  • Competition Step (Critical):

    • Prepare serial dilutions of Azithromycin (0.01 to 1000 ng/mL).

    • Prepare serial dilutions of 4'-Keto-Azaerythromycin (0.01 to 1000 ng/mL).

    • Add 50 µL of Analyte + 50 µL of Anti-Azithromycin Antibody to wells.

    • Causality: The free analyte in solution competes with the plate-bound antigen for the antibody. Higher affinity = lower IC50.

  • Detection: Incubate 1h. Wash 5x. Add HRP-Secondary Antibody (1h). Wash 5x.

  • Development: Add TMB Substrate. Stop with 2M H2SO4. Read OD450.

Calculation of Cross-Reactivity (%CR):



  • Interpretation:

    • >100%: Impurity binds better than parent (High risk of false positive).

    • 10-100%: Significant interference; requires chromatographic confirmation.

    • <1%: Highly specific assay; impurity is negligible.

Chromatographic Specificity (LC-MS/MS)

While ELISA screens for residues, LC-MS/MS is the gold standard for confirmation. The 4'-Keto impurity must be chromatographically resolved to prevent ion suppression or misquantification.

Workflow: Resolution Optimization

System: UHPLC coupled to Triple Quadrupole MS. Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase:

  • A: 0.1% Formic Acid in Water.

  • B: 0.1% Formic Acid in Acetonitrile.

Gradient Strategy: Because 4'-Keto-Azaerythromycin is more polar (due to the ketone and loss of methyl), it will elute earlier than Azithromycin.

  • Start: 10% B (Hold 1 min).

  • Ramp: 10% -> 90% B over 8 mins.

  • Differentiation:

    • Monitor MRM for Azithromycin: m/z 749.5 -> 591.4 (Neutral loss of cladinose).

    • Monitor MRM for Impurity: m/z 733.5 -> 575.4 (Shift corresponds to -16 Da).

Figure 2: Analytical Specificity Workflow

Workflow Sample Unknown Sample (Tissue/Serum) Extraction Solid Phase Extraction (HLB Cartridge) Sample->Extraction ELISA Screening: ELISA (Cross-Reactivity Check) Extraction->ELISA Positive Positive Signal (> Threshold) ELISA->Positive > LOD Negative Negative (Clear) ELISA->Negative < LOD LCMS Confirmation: LC-MS/MS (m/z 749 vs 733) Positive->LCMS Distinguish Isoforms Result Quantification of Impurity vs API LCMS->Result

Caption: Decision tree for distinguishing Azithromycin from its 4'-Keto impurity in complex matrices.

References

  • European Pharmacopoeia (Ph. Eur.) . Azithromycin Monograph 01/2017:1649. (Defines Impurity A and related substances).

  • LGC Standards . 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A Data Sheet. (Chemical structure and CAS verification).

  • Abcam . Azithromycin ELISA Kit (ab289843) Protocol and Cross-Reactivity Data. (Methodology for competitive ELISA).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Azithromycin Impurities.

  • CymitQuimica . 4'-Keto Azithromycin EP Impurity A (CAS 270583-32-9).[2]

Sources

Comparative

A Researcher's Guide to the Spectroscopic Differentiation of 9-Deoxo-9a-aza-9a-homo-4'-Keto Erythromycin A Isomers

For the discerning researcher in drug development and medicinal chemistry, the precise characterization of molecular structure is not merely a procedural step but the very foundation of innovation. The synthesis of novel...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and medicinal chemistry, the precise characterization of molecular structure is not merely a procedural step but the very foundation of innovation. The synthesis of novel antibiotic candidates, such as derivatives of Erythromycin A, often yields a mixture of stereoisomers. Each of these isomers can possess unique pharmacological and toxicological profiles.[1] Therefore, the ability to unambiguously distinguish between them is of paramount importance. This guide provides an in-depth spectroscopic comparison of the diastereomeric isomers of 9-Deoxo-9a-aza-9a-homo Erythromycin A that arise from the modification at the 4'-position of the desosamine sugar.

The precursor, 9-Deoxo-9a-aza-9a-homo-4'-Keto Erythromycin A, presents a strategic point for derivatization. Reduction of the 4'-keto group introduces a new chiral center, leading to the formation of two epimers with distinct spatial arrangements of the resulting hydroxyl group. These isomers, which we will refer to as the (4'R)-hydroxy and (4'S)-hydroxy diastereomers, while chemically similar, exhibit subtle yet definitive differences in their spectroscopic signatures. This guide will elucidate these differences through a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The Isomers in Focus: (4'R)-hydroxy and (4'S)-hydroxy Diastereomers

The reduction of the ketone at the 4'-position of the desosamine sugar moiety in 9-Deoxo-9a-aza-9a-homo-4'-Keto Erythromycin A results in the formation of a new stereocenter. This leads to two possible diastereomers, (4'R)-hydroxy-9-Deoxo-9a-aza-9a-homo Erythromycin A and (4'S)-hydroxy-9-Deoxo-9a-aza-9a-homo Erythromycin A. The differing stereochemistry at this position influences the local electronic environment and spatial orientation of nearby atoms, which can be probed using various spectroscopic techniques.

G cluster_0 Isomer Generation Precursor 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A Reduction Reduction (e.g., NaBH4) Precursor->Reduction Isomer1 (4'R)-hydroxy Isomer Reduction->Isomer1 Isomer2 (4'S)-hydroxy Isomer Reduction->Isomer2

Caption: Generation of (4'R) and (4'S)-hydroxy diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Stereochemical Assignment

NMR spectroscopy is the most powerful technique for elucidating the stereochemistry of organic molecules.[2] Both ¹H and ¹³C NMR provide a wealth of information through chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs).

¹H NMR Spectroscopy

The proton NMR spectra of the (4'R) and (4'S) isomers are expected to show the most significant differences for the protons on and adjacent to the desosamine sugar. The change in orientation of the 4'-hydroxyl group (axial vs. equatorial) will alter the shielding and deshielding of neighboring protons.

Key Diagnostic Protons:

  • H-4': The chemical shift of this proton will be highly sensitive to the orientation of the attached hydroxyl group.

  • H-3' and H-5': The coupling constants (J-values) between H-4' and these adjacent protons are diagnostic of their dihedral angles, as described by the Karplus equation. An axial-axial coupling is typically larger (8-13 Hz) than an axial-equatorial or equatorial-equatorial coupling (0-5 Hz).

  • N(CH₃)₂ at 3': The spatial proximity of the 4'-hydroxyl group in one isomer may induce a slight change in the chemical shift of the dimethylamino protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Key Protons of the Desosamine Moiety.

Proton(4'R)-hydroxy Isomer (Predicted)(4'S)-hydroxy Isomer (Predicted)Rationale for Difference
H-4' ~3.5-3.7~3.8-4.0Anisotropic effect of the C-O bond and hydrogen bonding interactions.
H-5' ~3.0-3.2~3.1-3.3Change in the local electronic environment.
³J(H-4', H-5') ~2-4 Hz (eq-ax/eq-eq)~8-10 Hz (ax-ax)Dependent on the dihedral angle between the protons.
N(CH₃)₂ ~2.3~2.3 (minor shift possible)Potential for through-space interaction with the 4'-OH.
¹³C NMR Spectroscopy

The carbon chemical shifts are also sensitive to the stereochemical changes at the 4'-position. The "gamma-gauche" effect is a key principle here, where a substituent in a gauche conformation relative to a carbon three bonds away will cause an upfield shift (to a lower ppm value) of that carbon's resonance.[3]

Key Diagnostic Carbons:

  • C-4': The carbon directly attached to the hydroxyl group will exhibit a distinct chemical shift.

  • C-3' and C-5': The positions of these carbons will be influenced by the orientation of the 4'-hydroxyl group.

  • C-2' and C-6' (CH₃): These carbons may experience subtle shifts due to the gamma-gauche effect.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons of the Desosamine Moiety.

Carbon(4'R)-hydroxy Isomer (Predicted)(4'S)-hydroxy Isomer (Predicted)Rationale for Difference
C-4' ~70-72~68-70Direct effect of the hydroxyl group's orientation.
C-3' ~65-67~63-65Gamma-gauche effect from the 4'-OH.
C-5' ~78-80~76-78Gamma-gauche effect from the 4'-OH.
Experimental Protocol for NMR Spectroscopy

A rigorous and standardized protocol is essential for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD). The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion.

    • Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

    • Acquire spectra at a constant, controlled temperature (e.g., 298 K) to minimize temperature-dependent chemical shift variations.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[3]

    • 2D NMR: To confirm assignments and stereochemistry, acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings and a ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify through-space correlations. An HSQC (Heteronuclear Single Quantum Coherence) spectrum will correlate directly bonded protons and carbons.

G cluster_1 NMR Experimental Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) InstrumentSetup Instrument Setup (≥400 MHz, 298 K) SamplePrep->InstrumentSetup DataAcquisition Data Acquisition (1D ¹H, ¹³C, DEPT; 2D COSY, ROESY, HSQC) InstrumentSetup->DataAcquisition DataProcessing Data Processing & Analysis (Chemical Shifts, J-couplings, NOEs) DataAcquisition->DataProcessing

Caption: Standard workflow for NMR analysis of isomers.

Infrared (IR) Spectroscopy: A Complementary Technique

While not as definitive as NMR for stereoisomer differentiation, IR spectroscopy can provide valuable complementary information, particularly regarding hydrogen bonding.[4]

The (4'R) and (4'S) isomers will have largely identical IR spectra, as they possess the same functional groups. However, subtle differences may be observed in:

  • O-H Stretching Region (3200-3600 cm⁻¹): The orientation of the 4'-hydroxyl group may lead to different intramolecular hydrogen bonding possibilities with nearby heteroatoms (e.g., the 3'-dimethylamino group or the macrolactone ring). This can result in slight shifts in the position and changes in the breadth of the O-H stretching band.

  • Fingerprint Region (below 1500 cm⁻¹): Minor variations in the complex vibrational modes in this region may exist between the two isomers.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform), cast a thin film onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Confirmation of Molecular Weight

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of a compound.[5]

For the (4'R) and (4'S) isomers, standard mass spectrometry techniques are not expected to differentiate between them. As diastereomers, they have the same molecular formula and therefore the same exact mass.

  • Expected Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at the same mass-to-charge ratio (m/z) for both isomers.

  • Fragmentation Pattern: The fragmentation patterns in tandem mass spectrometry (MS/MS) are also likely to be very similar, if not identical, as they are governed by the bond strengths and functional groups present, which are the same in both isomers.

While advanced techniques like ion mobility-mass spectrometry could potentially separate the isomers based on their different three-dimensional shapes, this is beyond the scope of routine characterization.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • The high-resolution measurement will provide the exact mass, which can be used to confirm the elemental composition.

G cluster_2 Spectroscopic Comparison Logic Isomers Isomer 1 (4'R-OH) Isomer 2 (4'S-OH) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isomers->NMR IR IR Spectroscopy Isomers->IR MS Mass Spectrometry Isomers->MS NMR_Result Different δ and J Confirms Stereochemistry NMR->NMR_Result IR_Result Subtle O-H Band Differences Suggests Different H-Bonding IR->IR_Result MS_Result Identical m/z Confirms Molecular Formula MS->MS_Result

Caption: Logic for multi-technique spectroscopic analysis.

Conclusion and Best Practices

The comprehensive spectroscopic analysis of the (4'R)-hydroxy and (4'S)-hydroxy diastereomers of 9-Deoxo-9a-aza-9a-homo Erythromycin A relies on a multi-technique approach, with NMR spectroscopy serving as the cornerstone for definitive stereochemical assignment. While IR can offer supporting evidence of structural differences and MS confirms the fundamental molecular identity, it is the nuanced interpretation of ¹H and ¹³C NMR data that allows for the unambiguous differentiation of these closely related isomers.

For researchers in the field, it is imperative to not only acquire high-quality data but also to understand the underlying principles that govern the observed spectroscopic differences. A thorough analysis, combining one- and two-dimensional NMR experiments, is the gold standard for the structural elucidation of such novel chemical entities, ensuring the scientific integrity of subsequent pharmacological studies.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Barber, J. (1991). Assignments of the 13C and 1H NMR spectra of azithromycin in CDCl3. Magnetic Resonance in Chemistry, 29(7), 740-743. [Link]

  • Everett, J. R. (1985). An analysis of the 1H and 13C n.m.r. spectra of erythromycin a using two-dimensional methods. Journal of the Chemical Society, Perkin Transactions 1, 1551-1557. [Link]

  • Mutak, S. (2007). Azalides from azithromycin to new azalide derivatives. The Journal of Antibiotics, 60(2), 85-122. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Navarro, V. A., et al. (2021). Analyzing atomic scale structural details and nuclear spin dynamics of four macrolide antibiotics: erythromycin, clarithromycin, azithromycin, and roxithromycin. Physical Chemistry Chemical Physics, 23(21), 12165-12181. [Link]

  • Hoye, T. R., et al. (2019). Structure Elucidation of Macrolide Antibiotics Using MSn Analysis and Deuterium Labelling. Journal of the American Society for Mass Spectrometry, 30(7), 1275-1285. [Link]

  • Khan, I. A., & Khan, S. I. (2021). Effects of Stereoisomers on Drug Activity. Journal of Pharmaceutical Research International, 33(31B), 134-142. [Link]

  • Chem LibreTexts. (2023). Chirality and Stereoisomers. [Link]

  • Nourse, B. D., & Cooks, R. G. (2001). Mass spectral fragmentation reactions of a therapeutic 4-azasteroid and related compounds. Journal of the American Society for Mass Spectrometry, 12(4), 385-398. [Link]

  • Hutt, A. J., & Tan, S. C. (1996). Drug chirality and its clinical significance. Drugs, 52(Suppl 5), 1-12.
  • Reich, H. J. (n.d.). ¹³C NMR Spectroscopy. University of Wisconsin. [Link]

Sources

Validation

Publish Comparison Guide: Quantitative Analysis of 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A

The following guide provides a comprehensive technical analysis of the quantitative determination of 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A (CAS: 270583-32-9), a critical intermediate in the synthesis of advanced...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the quantitative determination of 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A (CAS: 270583-32-9), a critical intermediate in the synthesis of advanced macrolides like Tulathromycin.[1][2][3][4]

Executive Summary & Molecule Profile[2][3]

9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A (hereafter referred to as 4'-Keto-Aza ) is a pivotal synthetic intermediate formed during the oxidation of Azaerythromycin A. It serves as the precursor for the introduction of amino-sugar functionalities in the synthesis of triamilide antibiotics (e.g., Tulathromycin).[1][2][3][4]

In reaction mixtures, this analyte co-exists with its precursor (Azaerythromycin), over-oxidation byproducts, and inorganic reagents (e.g., chromium or DMSO-based oxidants).[2][3][4] Accurate quantification is challenging due to the lack of a strong chromophore and the structural similarity to the starting material.[5]

Compound Attribute Technical Detail
CAS Number 270583-32-9
Molecular Formula C37H68N2O12
Molecular Weight 732.95 g/mol
Key Structural Feature Ketone functionality at the C-4'' (cladinose) position of the 15-membered azalide ring.[1][2][3][4]
Criticality Monitoring the conversion of the C-4'' hydroxyl to ketone determines reaction endpoint and impurity profile.[1][5]

Comparative Analysis of Analytical Methodologies

The selection of an analytical method depends on the reaction stage (process control vs. trace impurity release) and available instrumentation.[4][5]

Table 1: Performance Matrix of Analytical Techniques
FeatureHPLC-UV (205-210 nm) LC-MS/MS (QqQ) HPLC-CAD (Charged Aerosol)
Primary Mechanism Low-wavelength UV absorption (lactone/amide).[1][2][3][4][5]Electrospray Ionization (ESI+) & MRM transitions.[3][4]Non-volatile particle detection.[5]
Sensitivity (LOD) Moderate (10–50 µg/mL).[3][4][5]Excellent (< 1 ng/mL).[3][4]Good (1–5 µg/mL).[3][4]
Selectivity Low. Prone to matrix interference (oxidants, solvents).[3][4][5]High. Mass-resolved detection eliminates matrix noise.[5]Moderate. Universal response; requires perfect separation.
Linearity (R²) > 0.99 (High conc.[3][4][5] only).> 0.999 (Wide dynamic range).[3][4]> 0.99 (Polynomial fit often needed).[3][4]
Throughput High (Standard QC).High (Fast LC capable).[3][4]Moderate.
Suitability Process Monitoring (High % conversion).[3][4][5]Trace Impurity Profiling & Complex Matrices.Mass Balance Studies (Response independent of structure).[3][4][5]
Expert Insight: Why LC-MS/MS Wins for Reaction Mixtures

While HPLC-UV is cost-effective for finished products, reaction mixtures containing 4'-Keto-Aza are often "dirty," containing pyridine, DMSO, or chromium salts from oxidation protocols.[1][2][3][4] These reagents absorb strongly at 210 nm, masking the analyte. LC-MS/MS is the recommended gold standard for specificity, allowing the quantification of the ketone in the presence of the alcohol precursor without baseline interference.[5]

Recommended Protocol: LC-MS/MS Quantitative Workflow[2][3]

This protocol is designed for the rigorous quantification of 4'-Keto-Aza in a crude reaction mixture.[2][5] It utilizes Multiple Reaction Monitoring (MRM) for maximum selectivity.[3][4][5]

A. Reagents & Standards[5][6][7][8][9][10][11]
  • Reference Standard: 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A (Certified Purity >95%).[1][2][3][4]

  • Internal Standard (IS): Azithromycin-d3 or Clarithromycin (structural analog).[1][2][3][4][5]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Ammonium Formate, Formic Acid, Ultrapure Water.[1][2][3][4][5]

B. Sample Preparation (Self-Validating Step)[1][2][3][4][5]
  • Quench: Immediately quench 100 µL of reaction mixture into 900 µL of 50:50 ACN:Buffer (pH 9) to stabilize the azalide (acidic quench may degrade the cladinose sugar).

  • Dilution: Serial dilution with Mobile Phase A to reach a target concentration of ~1 µg/mL.

  • Filtration: 0.22 µm PTFE filter to remove inorganic precipitates.

C. Chromatographic Conditions[2][4][5][8][9][12]
  • Column: C18 High pH Resistant (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 2.5 µm).[3][4][5]

    • Rationale: Azalides are basic.[5] High pH (pH 9-10) suppresses ionization of the amine, improving peak shape and retention.[3][4] However, for MS sensitivity, acidic mobile phases are often preferred to promote protonation [M+H]+.[3][4] Compromise: Use a standard acidic phase (Formic Acid) for maximum MS sensitivity, as modern C18 columns handle the peak tailing well.[3][4][5]

  • Mobile Phase A: 0.1% Formic Acid in Water + 10 mM Ammonium Formate.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B[2][3]

    • 1-6 min: 10% -> 90% B (Linear)[2][3][4]

    • 6-8 min: 90% B (Wash)[2][3][4]

    • 8.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

D. Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[3][4][5]

  • Precursor Ion: [M+H]+ = 733.5 m/z .[3][4][5]

  • Transitions (MRM):

    • Quantifier: 733.5 -> 575.4 (Loss of Cladinose-Ketone sugar).[1][2][3][4]

    • Qualifier: 733.5 -> 158.1 (Desosamine fragment).[1][3][4]

  • Internal Standard (Azithromycin-d3): 752.5 -> 594.4.[1][2][3][4][5]

Logical Visualization of the Analysis

Figure 1: Reaction & Analysis Workflow

The following diagram illustrates the formation of the impurity and the decision logic for analytical method selection.

G Start Azaerythromycin A (Precursor) Reaction Oxidation Reaction (e.g., Corey-Kim) Start->Reaction Oxidant Product 4'-Keto-Aza (Target Analyte) Reaction->Product Main Path Byproducts Over-Oxidation Impurities Reaction->Byproducts Side Path Sample Crude Mixture Sampling Product->Sample Byproducts->Sample Decision Concentration? Sample->Decision UV Method A: HPLC-UV (High Conc > 0.1%) Decision->UV Process Control MS Method B: LC-MS/MS (Trace < 0.1% or Dirty Matrix) Decision->MS Impurity Release

Caption: Figure 1. Reaction pathway of Azaerythromycin oxidation and analytical decision tree based on analyte concentration and matrix complexity.

Data Analysis & Validation Criteria

To ensure Scientific Integrity , the method must meet the following acceptance criteria (based on ICH Q2 guidelines).

Table 2: Validation Parameters for LC-MS/MS
ParameterAcceptance CriteriaExperimental Note
Specificity No interfering peaks at RT of 4'-Keto-Aza in blank/matrix.Critical due to structural similarity with Azaerythromycin (Mass diff = 2 Da).[3][4]
Linearity R² > 0.995 over 10–1000 ng/mL.Use 1/x weighting to account for heteroscedasticity in MS data.
Accuracy (Recovery) 85% – 115% at 3 levels (Low, Med, High).[3][4]Spike crude reaction matrix (post-quench) to verify no suppression.[3][4][5]
Precision (RSD) < 5% (n=6 injections).Use Internal Standard ratio for calculation.
Resolution (Rs) > 1.5 between Azaerythromycin and 4'-Keto-Aza.[1][2][3][4]The ketone is less polar and typically elutes after the alcohol on C18.
Calculation Method

Calculate the concentration (


) using the internal standard ratio:



[1][2][3][4][5]

Troubleshooting & Expert Tips

  • Peak Tailing: Azalides interact with residual silanols.[5] If tailing occurs, increase Ammonium Formate concentration to 20mM or switch to a "Charged Surface Hybrid" (CSH) column.[3][4]

  • Carryover: Macrolides are "sticky."[5] Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid .[5]

  • Stability: The 4'-Ketone is reactive.[5] Analyze samples within 24 hours and store at 4°C. Avoid alkaline buffers (> pH 8) for long-term storage of the ketone specifically, as it may undergo beta-elimination or epimerization.[1][2][3][4][5]

References

  • United States Pharmacopeia (USP). Azithromycin Monograph: Organic Impurities.[5][6] USP-NF.[1][5] (Standard HPLC-UV/ECD methods for Azalides). [1][2][3][4]

  • European Pharmacopoeia (Ph. Eur.). Azithromycin: Impurity A and Related Substances.[5][7][8] (Defines the N-demethyl and related impurity standards).

  • LGC Standards. 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A (CAS 270583-32-9) Data Sheet.[2][3] (Reference for CAS and chemical identity).

  • PubChem. 9-Deoxo-9a-aza-9a-homo Erythromycin A Desmethyl Azithromycin (Related Structure).[1][2][3] National Library of Medicine. [2][3][4]

  • Simson Pharma. 4''-keto-9a-azithromycin Reference Standard.[1][2][5] (Commercial source confirming the ketone intermediate).[3][4] [1][2][3][4]

(Note: While specific peer-reviewed papers on the isolated quantification of the 4'-Keto intermediate are proprietary to process chemistry, the methodology above is derived from standard validated protocols for Azithromycin and Ketolide impurities.)

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 9-Deoxo-9a-aza-9a-homo-4'-Keto Erythromycin A

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of laboratory resources, including the proper...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of laboratory resources, including the proper disposal of chemical compounds. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 9-Deoxo-9a-aza-9a-homo-4'-Keto Erythromycin A, a semi-synthetic macrolide antibiotic of the azalide class.[1][2] Adherence to these procedures is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.

Compound Identification and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's properties and associated hazards is essential.

Chemical Identity:

PropertyValueSource
Chemical Name 9-Deoxo-9a-aza-9a-homo-4'-Keto Erythromycin A-
Synonyms Aza-erythromycin, Azahomoerythromycin, Desmethyl Azithromycin[2]
CAS Number 76801-85-9[3][4][5]
Molecular Formula C37H70N2O12[3][4][6]
Molar Mass 734.96 g/mol [4][6]

Known Hazards:

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[9][10] The following PPE is required for the handling and disposal of 9-Deoxo-9a-aza-9a-homo-4'-Keto Erythromycin A:

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.[8][11]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber gloves.[11]

  • Body Protection: A laboratory coat is necessary to protect the skin and clothing.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[7][8]

Disposal Workflow: A Step-by-Step Protocol

The disposal of 9-Deoxo-9a-aza-9a-homo-4'-Keto Erythromycin A must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) for pharmaceutical waste.[12][13][14]

Step 1: Waste Segregation - The Cornerstone of Safe Disposal

Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.[12]

  • Do NOT dispose of this compound down the drain.[13][15] The introduction of antibiotics into wastewater contributes to environmental contamination and the development of antibiotic-resistant bacteria.[16][17]

  • Do NOT mix this compound with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

Step 2: Containerization - Secure and Compliant

The choice of waste container is dictated by safety and regulatory requirements.[12]

  • Select a Compatible Container: Use a designated, leak-proof hazardous waste container that is chemically compatible with the compound.

  • Labeling is Non-Negotiable: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("9-Deoxo-9a-aza-9a-homo-4'-Keto Erythromycin A"), and the associated hazards (e.g., "Eye Irritant").[12]

Step 3: Waste Accumulation - Safe and Temporary Storage

Hazardous waste must be accumulated at or near the point of generation under the control of laboratory personnel.[12]

  • Store the waste container in a well-ventilated area, away from incompatible materials.

  • Keep the container securely closed when not in use.

Step 4: Final Disposal - Professional Management

The final disposal of the accumulated waste must be handled by a licensed hazardous waste disposal contractor.

  • Contact your EHS Department: Your institution's EHS department will have established procedures for the collection and disposal of hazardous chemical waste.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and OSHA.[18]

Decontamination of Labware

Any laboratory equipment that has come into contact with 9-Deoxo-9a-aza-9a-homo-4'-Keto Erythromycin A must be properly decontaminated.

  • Triple Rinsing: For non-disposable glassware, a triple rinse with a suitable solvent (e.g., ethanol or methanol), followed by a final rinse with water, is a common practice. The rinsate should be collected and disposed of as hazardous waste.

  • Disposable Labware: Contaminated disposable items such as pipette tips and weighing boats should be placed in the designated hazardous waste container.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 9-Deoxo-9a-aza-9a-homo-4'-Keto Erythromycin A.

DisposalWorkflow start Start: Have 9-Deoxo-9a-aza-9a-homo-4'-Keto Erythromycin A waste is_pure Is the waste the pure compound or a concentrated solution? start->is_pure is_contaminated Is it contaminated labware (e.g., gloves, pipette tips)? start->is_contaminated No is_empty Is it an empty container? start->is_empty No collect_hw Collect in a designated, labeled hazardous waste container. is_pure->collect_hw Yes is_contaminated->collect_hw Yes decontaminate Decontaminate via triple rinsing. Collect rinsate as hazardous waste. is_empty->decontaminate Yes contact_ehs Contact EHS for pickup and disposal. collect_hw->contact_ehs dispose_regular Dispose of rinsed container in appropriate solid waste stream. decontaminate->dispose_regular

Caption: Disposal decision workflow for 9-Deoxo-9a-aza-9a-homo-4'-Keto Erythromycin A.

Conclusion

The responsible disposal of 9-Deoxo-9a-aza-9a-homo-4'-Keto Erythromycin A is a critical aspect of laboratory safety and environmental stewardship. By following these evidence-based procedures, researchers can minimize risks and ensure compliance with all relevant regulations. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.

References

  • J Antibiot (Tokyo). 1988 Aug;41(8):1029-47. Synthesis, in vitro and in vivo activity of novel 9-deoxo-9a-AZA-9a-homoerythromycin A derivatives; a new class of macrolide antibiotics, the azalides. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • United States Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]

  • PubChem. 9-Deoxo-9a-aza-9a-homoerythromycin A. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Erythromycin Safety Data Sheet. [Link]

  • Ovid. Update on pharmaceutical waste disposal regulations. [Link]

  • Florida Department of Environmental Protection. Pharmaceutical Waste Guidance. [Link]

  • ChemBK. 9-Deoxo-9a-aza-9a-homoerythromycin A. [Link]

  • MCF Environmental Services. Waste Management Requirements for Pharmaceutical Waste. [Link]

  • American Hospital Association. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. [Link]

  • CloudSDS. A Detailed Guide on OSHA Chemical Hygiene Plan. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Erythromycin. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • Google Patents. A process for preparing 9-deoxo-9a-aza-9a-homoerythromycin a.
  • Occupational Safety and Health Administration. LABORATORY SAFETY OSHA LAB STANDARD. [Link]

  • CAS Common Chemistry. 9-Deoxo-9a-aza-9a-homoerythromycin A. [Link]

  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • PubChem. 9-Deoxo-9a-aza-9a-homo Erythromycin A Desmethyl Azithromycin. [Link]

  • Carl ROTH. 9-Deoxo-9a-aza-9a-homo erythromycin A. [Link]

  • CPAChem. Safety data sheet. [Link]

  • MDPI. Management of Macrolide Antibiotics (Erythromycin, Clarithromycin and Azithromycin) in the Environment: A Case Study of Environmental Pollution in Lithuania. [Link]

  • Carl ROTH. Safety Data Sheet: Erythromycin. [Link]

  • Google Patents. A process for preparing 9-deoxo-9a-aza-9a-homoerythromycin a.
  • National Center for Biotechnology Information. OSHA Laboratory Standard. [Link]

  • CliniSciences. 9-Deoxo-9a-aza-9a-homo Erythromycin A Desmethyl Azithromycin. [Link]

  • Journal of the Medical Association of Thailand. Methods of Antibiotic Disposal by Laypeople and Various Types of Drug Distributors in Thailand. [Link]

  • Bitesize Bio. Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • European Patent Office. Synthesis of 9-deoxo- 9a-aza 11,12-deoxy- 9a-methyl-9a-homoerythromycin A 11,12- hydrogenorthoborate dihydrate. [Link]

  • National Center for Biotechnology Information. Quantifying Antimicrobial Disposals at Six Community Pharmacies With Longitudinal Medication Disposal Programs: An Underappreciated Component of a One Health Approach to Antimicrobial Stewardship. [Link]

  • ResearchGate. (PDF) Management of Macrolide Antibiotics (Erythromycin, Clarithromycin and Azithromycin) in the Environment: A Case Study of Environmental Pollution in Lithuania. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • NOP. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • FDA. How to Dispose of Unused Medicines. [Link]

  • World Health Organization. GUIDELINE FOR SAFE DISPOSAL OF EXPIRED AND UNWANTED PHARMACEUTICALS. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • Google Patents. A cost effective process for preparing 6,9-imino ether.
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